2-butyl-6-methoxy-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-butyl-6-methoxy-1H-indole |
InChI |
InChI=1S/C13H17NO/c1-3-4-5-11-8-10-6-7-12(15-2)9-13(10)14-11/h6-9,14H,3-5H2,1-2H3 |
InChI Key |
HCCUCMVFJABXCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyl 6 Methoxy 1h Indole
Retrosynthetic Analysis of the 2-butyl-6-methoxy-1H-indole Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.
Key Disconnection Strategies at the Indole (B1671886) Core
The core indole structure of this compound offers several strategic bond disconnections. The most common approaches focus on the bonds formed during the cyclization step of the indole synthesis. Key disconnections include:
C(2)-C(3) and N(1)-C(7a) bond disconnection: This is characteristic of the Fischer indole synthesis, one of the most widely used methods for indole formation. bhu.ac.inchemicalbook.com This strategy involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde.
N(1)-C(2) and C(3)-C(3a) bond disconnection: This approach is central to methods like the Madelung and Reissert syntheses, which typically involve the cyclization of an ortho-substituted N-acylaniline derivative. bhu.ac.inchemicalbook.com
C(3a)-C(4) and C(7)-C(7a) bond disconnection: Strategies such as the Batcho-Leimgruber and Nenitzescu syntheses rely on building the pyrrole (B145914) ring onto a pre-existing benzene (B151609) derivative. thieme-connect.comwikipedia.org
Identification of Essential Precursors and Synthon Equivalents
Based on the disconnection strategies, several key precursors and their corresponding synthon equivalents can be identified for the synthesis of this compound.
| Target Bond | Disconnection Strategy | Precursor/Synthon | Corresponding Starting Material |
| C(2)-C(3), N(1)-C(7a) | Fischer Indole Synthesis | 4-Methoxyphenylhydrazine and Hexanal (B45976) | Commercially available |
| N(1)-C(2), C(3)-C(3a) | Madelung/Reissert Synthesis | N-(2-methyl-5-methoxyphenyl)pentanamide | 2-Amino-4-methoxytoluene and Pentanoyl chloride |
| C(3a)-C(4), C(7)-C(7a) | Batcho-Leimgruber Synthesis | 4-Methoxy-2-nitrotoluene and an appropriate C2-building block | Commercially available |
Classical and Modern Indole Synthesis Approaches Adapted for this compound
Several classical and modern indole syntheses can be adapted for the specific synthesis of this compound.
Fischer Indole Synthesis Adaptations for 2-substituted Indoles
The Fischer indole synthesis is a robust and versatile method for preparing indoles. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement and cyclization to yield the indole. wikipedia.org
For the synthesis of this compound, the logical starting materials would be 4-methoxyphenylhydrazine and hexanal. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst such as HCl, H2SO4, polyphosphoric acid (PPA), or zinc chloride. wikipedia.org The choice of acid and reaction conditions can significantly influence the yield and purity of the final product. A potential challenge with unsymmetrical ketones is the formation of regioisomers, but with an aldehyde like hexanal, this is not a concern. bhu.ac.inchemicalbook.com
Madelung and Reissert Indole Synthesis Modifications
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org For this compound, the precursor would be N-(2-methyl-5-methoxyphenyl)pentanamide. The classical Madelung conditions are harsh, often requiring sodium amide or potassium t-butoxide at temperatures between 200-400 °C, which can limit its applicability to substrates with sensitive functional groups. chemicalbook.comwikipedia.org Modern variations using organolithium bases under milder conditions have been developed, potentially allowing for the synthesis of 2-substituted indoles with greater functional group tolerance. chemicalbook.com
The Reissert indole synthesis is a multistep process that begins with the condensation of an o-nitrotoluene with diethyl oxalate. chemicalbook.com For the target molecule, this would involve 4-methoxy-2-nitrotoluene. Subsequent reduction of the nitro group, cyclization, and decarboxylation would lead to the indole core. chemicalbook.com While effective, the multi-step nature of the Reissert synthesis can make it less efficient than other methods.
Batcho-Leimgruber and Nenitzescu Indole Synthesis Variants for Methoxyindoles
The Batcho-Leimgruber indole synthesis is a powerful method for preparing indoles that are unsubstituted at the 2- and 3-positions, but it can be adapted. researchgate.net It involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form a β-enaminostyrene, which is then reductively cyclized to the indole. researchgate.netgoogle.com For 6-methoxyindoles, 4-methoxy-2-nitrotoluene is a key starting material. thieme-connect.comgoogle.com A synthesis of 6-methoxyindole (B132359) has been reported using this method. thieme-connect.com To introduce the 2-butyl substituent, a modification of this approach or a subsequent functionalization of the 6-methoxyindole core would be necessary.
The Nenitzescu indole synthesis is primarily used for the preparation of 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters. wikipedia.org While direct application to this compound is not straightforward, the principles of this reaction, which involve the construction of the pyrrole ring onto a pre-functionalized benzene ring, are relevant to the synthesis of substituted indoles. wikipedia.org The presence of the methoxy (B1213986) group on the benzene ring can influence the regioselectivity of the cyclization in related syntheses. researchgate.net
Bartoli and Larock Indole Synthesis Applied to this compound Precursors
Bartoli Indole Synthesis
The Bartoli indole synthesis is a notable reaction for forming substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org For the synthesis of a compound like this compound, the starting material would be an appropriately substituted nitroarene, such as 1-methoxy-4-nitro-2-substituted benzene. The reaction's success often hinges on the presence of a bulky substituent ortho to the nitro group, which facilitates a key ub.eduub.edu-sigmatropic rearrangement in the mechanism. wikipedia.org
The synthesis requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org One of the key advantages of the Bartoli synthesis is its ability to produce indoles with substitutions on both the carbocyclic and pyrrole rings. wikipedia.org
Larock Indole Synthesis
The Larock indole synthesis, or Larock heteroannulation, is a powerful one-pot method utilizing a palladium catalyst to react an o-iodoaniline with an internal alkyne, yielding 2,3-disubstituted indoles. ub.eduacs.org To synthesize a 2-butyl-substituted indole, a suitable internal alkyne would be employed. A significant feature of this reaction is its high regioselectivity, which typically places the bulkier group of the alkyne at the 2-position of the resulting indole. ub.edu The reaction conditions have been refined over time, with the use of LiCl often proving more effective and reproducible than the original carbonate or acetate (B1210297) bases. ub.edu The mechanism involves the reduction of Pd(II) to Pd(0), oxidative addition of the aryl iodide, alkyne insertion, and subsequent cyclization and reductive elimination. ub.edu
Transition Metal-Catalyzed Cyclization and Cross-Coupling Strategies
Palladium-Catalyzed Annulation Reactions for 2-substituted Indoles
Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several routes to 2-substituted indoles. One such method is the palladium-catalyzed annulation of anilines with bromoalkynes, which provides 2-phenylindoles with high regioselectivity. organic-chemistry.org Another approach involves the tandem C-N/Suzuki-Miyaura coupling of ortho-gem-dihalovinylanilines with boronic acids or other organoboron reagents to give 2-substituted indoles in good to excellent yields. organic-chemistry.org
A one-pot synthesis of indoles can be achieved through the palladium-catalyzed annulation of ortho-iodoanilines and aldehydes under mild, ligandless conditions. organic-chemistry.org For less reactive ortho-chloro or ortho-bromoanilines, X-Phos is an effective ligand. organic-chemistry.org Furthermore, a tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, catalyzed by palladium, yields indole skeletons with good functional group tolerance. organic-chemistry.org
The synthesis of 2-substituted indoles can also be accomplished via a Sonogashira-type coupling followed by reductive cyclization of 1-halo-2-nitrobenzene with terminal alkynes. researchgate.net This tandem process uses a dppf-ligated palladium dithiolate complex as the catalyst and zinc as the reductant, tolerating a broad range of functional groups. researchgate.net
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)2/S-Phos | ortho-gem-dihalovinylanilines, Boronic acids | 2-substituted indoles | Good to excellent yields, low catalyst loading. organic-chemistry.org |
| Pd(OAc)2 | ortho-iodoanilines, Aldehydes | 2,3-disubstituted indoles | Mild, ligandless conditions. organic-chemistry.org |
| Pd dithiolate complex/Zn | 1-halo-2-nitrobenzene, Terminal alkynes | 2-substituted indoles | One-pot tandem reaction, broad functional group tolerance. researchgate.net |
Copper-Mediated Intramolecular Cyclization Approaches
Copper-catalyzed reactions provide an economical and efficient alternative for indole synthesis. One method involves the copper(II)-mediated intramolecular C-H/C-H cross-dehydrogenative coupling (CDC) of α-oxo ketene (B1206846) N,S-acetals to produce 2-thioalkyl indoles. dicp.ac.cn This reaction is dependent on the presence of a β-thioalkyl group to activate the substrate and proceeds via a radical pathway. dicp.ac.cn
Another approach is the copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives, which can be performed at room temperature in a mixture of water and methanol. organic-chemistry.org Furthermore, a domino coupling/cyclization process catalyzed by Cu(II) under aerobic conditions allows for the straightforward synthesis of 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids. organic-chemistry.org
A mild and efficient Cu2O-catalyzed domino intramolecular C–N coupling/C–Y (Y = O, S, N) bond formation has been developed for the synthesis of polycyclic indole derivatives from gem-dibromovinyl systems. rsc.org This protocol is general and practical, affording a variety of indole-incorporated products in good to excellent yields, even under an air atmosphere. rsc.org
| Copper Catalyst | Reactants | Product Type | Reaction Conditions |
| CuCl2 | α-oxo ketene N,S-acetals | 2-thioalkyl indoles | DMSO/DMF, 120 °C. dicp.ac.cn |
| Cu(II) | 2-ethynylaniline derivatives | Indoles | H2O/MeOH, room temperature. organic-chemistry.org |
| Cu(II) | 2-alkynylanilines, Boronic acids | 1,2-disubstituted indoles | Aerobic conditions. organic-chemistry.org |
| Cu2O | gem-dibromovinyl systems | Polycyclic indoles | Mild, air atmosphere. rsc.org |
Ruthenium-Catalyzed Cycloaddition Reactions in Indole Synthesis
Ruthenium catalysts have emerged as powerful tools for constructing indole rings through various cycloaddition reactions. nih.gov A notable example is the ruthenium(II)-catalyzed [2 + 2 + 2] cycloaddition of α,ω-diynes with 3-thiocyanatoindoles, which efficiently produces 3-(2-thiopyridyl)indole derivatives under mild conditions. rsc.orgrsc.org This atom-economical method provides access to complex indole structures with potential medicinal applications. rsc.org
Ruthenium complexes can also catalyze the cycloisomerization of 2-alkynylanilides to yield 3-substituted indoles. acs.org This reaction proceeds through a disubstituted vinylidene ruthenium intermediate formed by a 1,2-carbon migration. acs.org Additionally, ruthenium-catalyzed C-H activation has been utilized in the [3+2] annulation of N-nitrosoanilines with alkynes to synthesize indole derivatives with excellent regioselectivity. researchgate.net
| Ruthenium Catalyst | Reaction Type | Reactants | Product |
| [Cp*RuCl(cod)] | [2+2+2] Cycloaddition | α,ω-diynes, 3-thiocyanatoindoles | 3-(2-thiopyridyl)indoles. rsc.orgrsc.org |
| Cationic Ruthenium Complex | Cycloisomerization | 2-alkynylanilides | 3-substituted indoles. acs.org |
| Ruthenium(II) Complex | [3+2] Annulation | N-nitrosoanilines, Alkynes | Indole derivatives. researchgate.net |
Electrocatalytic and Metal-Free Synthetic Routes
Dehydrogenative Cyclization of 2-vinylanilides
Electrocatalysis offers a sustainable and oxidant-free approach to indole synthesis. An electrocatalytic method has been developed for the dehydrogenative cyclization of 2-vinylanilides to form indoles. organic-chemistry.orgacs.org This reaction utilizes an organic redox catalyst, such as phenothiazine, and proceeds without the need for external chemical oxidants. organic-chemistry.org The process involves the electrochemical oxidation of the 2-vinylanilide to generate a nitrogen-centered radical, which then undergoes intramolecular cyclization. organic-chemistry.org This method is scalable and provides efficient access to 3-substituted and 2,3-disubstituted indoles. acs.org
The reaction is typically carried out using a reticulated vitreous carbon anode and a platinum cathode in a mixture of acetonitrile (B52724) and water at 55°C. organic-chemistry.org While the method shows broad substrate compatibility for terminal and trisubstituted alkenes, monosubstituted alkenes and N-protected anilides exhibit limited reactivity. organic-chemistry.org
Green Chemistry Approaches to Indole Formation
Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvent and catalyst, often being recyclable. For instance, Bronsted acid ionic liquids have been used to catalyze Michael additions in the formation of 3-substituted indoles. openmedicinalchemistryjournal.com
Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by drastically reducing reaction times and often increasing product yields compared to conventional heating. researchgate.nettandfonline.comtandfonline.com It is considered a rapid, efficient, and environmentally friendly method for synthesizing organic compounds, including various indole derivatives. tandfonline.comtandfonline.com
Solvent-Free Reactions: Performing reactions without a solvent is a core principle of green chemistry. For example, indole derivatives have been successfully synthesized by reacting indole with substituted aromatic aldehydes using a reusable solid acid catalyst, Cellulose (B213188) Sulfuric Acid, under solvent-free conditions. openmedicinalchemistryjournal.com
Water as a Solvent: Utilizing water as a reaction medium is highly desirable due to its non-toxic and non-flammable nature. openmedicinalchemistryjournal.com Phase-transfer catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have enabled reactions of indoles in water at ambient temperatures with high yields. openmedicinalchemistryjournal.com
Regioselective Introduction of the 2-butyl and 6-methoxy Substituents
Achieving the specific substitution pattern of this compound requires carefully planned regioselective functionalization steps. The inherent reactivity of the indole ring, which favors electrophilic substitution at the C3 position, makes direct C2 and C6 functionalization a synthetic challenge. rsc.orgbeilstein-journals.org
Control of Alkylation at the C2 Position
Direct alkylation of the indole C2 position is less favorable than at C3. beilstein-journals.org Therefore, strategies often involve the use of a directing group on the indole nitrogen to steer the alkylating agent to the desired C2 position. Transition-metal-catalyzed C-H activation has become a primary tool for achieving this transformation. mdpi.com
For instance, rhodium(III)-catalyzed C-H alkylation of N-pyridinylindole with β-nitroolefins has been demonstrated. semanticscholar.org Similarly, cobalt-catalyzed systems have been used for the C2-alkylation of N-pyrimidyl indoles. beilstein-journals.org After the C2-alkylation is complete, the directing group can be removed. Another approach involves acid-promoted regioselective C2-alkylation of unprotected indoles using unactivated alkenes, where a catalytic amount of an inexpensive acid like HI can afford C2-branched alkylation products with excellent regioselectivity. frontiersin.org
Strategies for Ortho-Metallation and Functionalization
Ortho-metalation is a powerful strategy for the functionalization of aromatic rings at a position adjacent to a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation and subsequent metalation at the adjacent ortho position. This ortho-lithiated species can then react with various electrophiles to introduce a wide range of substituents.
Directed Ortho-Metalation (DoM) for 6-methoxylation
Directed ortho-metalation (DoM) is a key strategy for introducing substituents at specific positions on an aromatic ring that might otherwise be difficult to functionalize. vulcanchem.comresearchgate.net In the context of indole synthesis, to achieve 6-methoxylation, a directing group is typically installed on the indole nitrogen. This group, often a carbamate (B1207046) or a silyl (B83357) group, directs an organolithium reagent to deprotonate the C7 position. msu.edu Subsequent reaction with an appropriate electrophile can install the desired functionality.
However, for C6-methoxylation, the strategy often involves starting with a pre-functionalized aniline (B41778) derivative. For example, a methoxy-substituted aniline or phenylhydrazine can be used as a precursor in a classical indole synthesis like the Fischer, Bischler, or Hemetsberger methods to build the 6-methoxyindole core directly. chim.it For instance, the Fischer indole synthesis can be performed by reacting a 4-methoxyphenylhydrazine with an appropriate ketone (e.g., 2-hexanone (B1666271) to introduce the butyl group precursor) under acidic conditions. smolecule.com
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound involves fine-tuning various parameters to maximize yield and purity while minimizing side reactions. This includes a careful selection of catalysts, ligands, solvents, temperature, and reaction time for each synthetic step.
Catalyst Screening and Ligand Effects in Catalytic Reactions
For palladium-catalyzed reactions, which are common in indole functionalization, a variety of phosphine (B1218219) and nitrogen-based ligands are often screened to find the optimal conditions. mdma.chrsc.org For example, in a study on the Pd-catalyzed coupling of indole with acrylates, bidentate nitrogen ligands like bipyridine were found to be significantly more effective than monodentate ligands like pyridine. mdma.ch The development of sulfoxide-2-hydroxypyridine (SOHP) ligands has enabled a switch in regioselectivity between the C2 and C3 positions in the oxidative Heck reaction of indoles. rsc.org
The table below illustrates a typical catalyst and ligand screening process for a generic Pd-catalyzed C-H functionalization reaction on an indole derivative.
Table 1: Example of Catalyst and Ligand Screening for a Pd-Catalyzed Indole Functionalization
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | Pyridine (20) | - | 1,4-dioxane | 100 | 0 |
| 2 | Pd(OAc)₂ (5) | 1,10-phenanthroline (10) | - | 1,4-dioxane | 100 | 9 |
| 3 | Pd(OAc)₂ (5) | Bipyridine (10) | - | 1,4-dioxane | 100 | 57 |
| 4 | PdCl₂(CH₃CN)₂ (5) | SOHP-L6 (20) | Cu(OAc)₂ | DMF | 70 | 85 (C2-selective) |
| 5 | Pd(OAc)₂ (10) | None | NaOAc | CD₃CO₂D/dioxane | 120 | 81 (C2-deuteration) |
This table is a composite representation based on findings from multiple sources. mdma.chrsc.orgworktribe.com It serves to illustrate the impact of different catalytic systems.
The data show that the choice of ligand can dramatically impact the reaction's success, with bipyridine and specialized SOHP ligands providing significantly better results than simpler ligands or no ligand at all. mdma.chrsc.org Furthermore, reaction conditions such as the specific palladium source, additives, and solvent all play a crucial role in optimizing the transformation. worktribe.com
Influence of Solvents, Temperature, and Pressure on Reaction Outcomes
The outcome of the synthesis of this compound, particularly via the Fischer indole synthesis, is significantly influenced by the choice of solvent, reaction temperature, and to a lesser extent, pressure.
Solvents: The polarity of the solvent can affect the rate and yield of the Fischer indole synthesis. Protic solvents like ethanol (B145695) and acetic acid are commonly employed. japsonline.com Acetic acid can also serve as a catalyst. japsonline.com Non-polar solvents such as toluene (B28343) or xylene are also utilized, often in conjunction with a strong acid catalyst, and can facilitate the removal of water by azeotropic distillation, thereby driving the reaction forward. The use of aqueous micellar media, employing surfactants like TPGS-750-M, has been explored for palladium-catalyzed indole syntheses to enhance sustainability. mdpi.com
Temperature: The reaction temperature is a critical parameter. The formation of the hydrazone from (4-methoxyphenyl)hydrazine (B1593770) and hexanal is typically performed at or below room temperature. The subsequent cyclization to the indole generally requires elevated temperatures. rsc.org For many Fischer indole syntheses, refluxing the reaction mixture is common. rsc.org The optimal temperature can vary depending on the specific acid catalyst and solvent used. For instance, reactions in acetic acid may be heated to facilitate cyclization. japsonline.com Microwave-assisted heating has also been shown to accelerate indole synthesis, sometimes leading to improved yields and reduced reaction times. mdpi.com
Pressure: The Fischer indole synthesis is typically carried out at atmospheric pressure. While pressure is not a commonly manipulated variable for this reaction, in cases where low-boiling reactants or solvents are used at elevated temperatures, a sealed reaction vessel might be necessary to maintain the desired conditions.
The interplay of these factors is crucial for optimizing the yield and purity of this compound. The following table summarizes the potential effects of different reaction parameters.
| Parameter | Condition | Potential Outcome on this compound Synthesis |
| Solvent | Polar Protic (e.g., Ethanol, Acetic Acid) | Can facilitate both hydrazone formation and cyclization. Acetic acid can also act as the catalyst. japsonline.com |
| Non-polar (e.g., Toluene, Xylene) | Allows for azeotropic removal of water, potentially increasing yield. Requires a separate acid catalyst. | |
| Aqueous Micellar (for Pd-catalyzed routes) | Enhances sustainability and can be effective for specific catalytic systems. mdpi.com | |
| Temperature | Low (0 °C to RT) | Favorable for the initial formation of the (4-methoxyphenyl)hydrazone from hexanal. |
| Elevated (Reflux) | Necessary for the acid-catalyzed cyclization of the hydrazone to the indole core. rsc.orgrsc.org | |
| Microwave Irradiation | Can significantly reduce reaction times and potentially improve yields. mdpi.com | |
| Pressure | Atmospheric | Standard condition for most Fischer indole syntheses. |
| Elevated (in sealed vessel) | May be required if using volatile solvents or reactants at high temperatures. |
Strategies for Minimizing Side Product Formation and Enhancing Purity
In the synthesis of this compound via the Fischer indole synthesis, the formation of side products can occur, necessitating effective purification strategies to obtain a high-purity final product.
Minimizing Side Products: One of the primary challenges in the Fischer indole synthesis, especially when using aldehydes like hexanal, is the potential for the formation of isomeric indoles if the starting hydrazine (B178648) is unsymmetrically substituted on the benzene ring. In the case of (4-methoxyphenyl)hydrazine, this is not a concern. However, other side reactions can include:
Incomplete Cyclization: If the reaction conditions (temperature, time, or catalyst concentration) are insufficient, the hydrazone intermediate may not fully convert to the indole.
Polymerization: Indoles, being electron-rich heterocycles, can be susceptible to polymerization under strongly acidic conditions. bhu.ac.in Careful control of the acid concentration and temperature is crucial to minimize this.
Oxidation: The indole product can be sensitive to oxidation, particularly at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Rearrangements: Under certain acidic conditions, the initially formed indole may undergo rearrangements, although this is less common for simple 2-alkylindoles. jst.go.jp
To minimize these side products, the following strategies can be employed:
Stepwise Reaction: Performing the reaction in a stepwise manner, where the hydrazone is first formed and isolated before being subjected to the cyclization conditions, can sometimes lead to a cleaner reaction.
Catalyst Choice and Concentration: Using a milder Lewis acid catalyst (e.g., zinc chloride) or a carefully controlled amount of a Brønsted acid can reduce the extent of polymerization and other acid-catalyzed side reactions. wikipedia.org
Inert Atmosphere: Conducting the cyclization step under an inert gas can prevent oxidative degradation of the product.
Optimized Reaction Time and Temperature: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) can help in determining the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products.
Enhancing Purity: After the reaction is complete, the crude this compound will likely be a mixture containing the desired product, unreacted starting materials, the catalyst, and any side products. The following purification techniques are commonly used:
Extraction: A standard workup procedure involving extraction with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., sodium bicarbonate to neutralize the acid catalyst, and brine) is the first step in purification.
Column Chromatography: This is the most effective method for separating the target indole from impurities. mdpi.comjapsonline.com Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the eluent. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.
Crystallization: If the synthesized indole is a solid at room temperature, crystallization from a suitable solvent or solvent mixture can be a highly effective final purification step to obtain a product of high purity.
The following table outlines common side products and strategies to mitigate their formation and purify the final compound.
| Side Product/Impurity | Formation Pathway | Mitigation and Purification Strategy |
| Unreacted (4-methoxyphenyl)hydrazine | Incomplete reaction | Ensure sufficient hexanal is used; remove by washing with dilute acid during workup or by column chromatography. |
| Unreacted Hexanal | Incomplete reaction | Remove by evaporation (if volatile) or during column chromatography. |
| (4-methoxyphenyl)hydrazone | Incomplete cyclization | Ensure adequate catalyst concentration and reaction temperature/time; can be separated by column chromatography. |
| Polymeric by-products | Strong acid conditions | Use milder acid catalysts, control acid concentration and temperature; polymers are typically removed during filtration or column chromatography as they are often insoluble or have very low mobility. bhu.ac.in |
| Oxidized by-products | Reaction with air at high temperatures | Conduct the reaction under an inert atmosphere; can be separated by column chromatography. |
Chemical Reactivity and Derivatization of 2 Butyl 6 Methoxy 1h Indole
Electrophilic Substitution Reactions at the Indole (B1671886) Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position, as the resulting cationic intermediate (indoleninium ion) is more stable. bhu.ac.in The electron-donating nature of the methoxy (B1213986) group at the C6 position further activates the indole nucleus towards electrophilic substitution. rsc.org
Reactivity at the C3 Position and Stereochemical Considerations
The C3 position of 2-butyl-6-methoxy-1H-indole is the most nucleophilic site and the primary target for a variety of electrophilic substitution reactions. bhu.ac.inresearchgate.net The presence of the electron-donating 6-methoxy group enhances the electron density of the pyrrole (B145914) ring, facilitating reactions at this position.
Common electrophilic substitution reactions at C3 include:
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). nrochemistry.com For 6-methoxyindole (B132359), this reaction proceeds efficiently to yield the 3-formyl derivative. nih.govchemicalbook.com The reaction involves the electrophilic attack of the chloroiminium ion on the electron-rich C3 position, followed by hydrolysis. wikipedia.org
Mannich Reaction: This reaction installs an aminomethyl group at the C3 position. It involves the reaction of the indole with formaldehyde (B43269) and a secondary amine (like dimethylamine) in an acidic medium. organic-chemistry.org The Mannich reaction on 6-methoxy-1H-indole is a well-established method for producing gramine (B1672134) analogs. nih.govresearchgate.net
Friedel-Crafts Acylation: Acyl groups can be introduced at the C3 position using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, due to the high reactivity of the indole nucleus, milder conditions are often preferred. Research on 1-(phenylsulfonyl)-6-methoxyindole has shown successful acylation at the C3 position, which can then be deprotected. researchgate.net
Alkylation: While direct C-alkylation can be challenging and can lead to polysubstitution, reactions with specific electrophiles like α,β-unsaturated ketones or nitriles can occur at the C3 position under acidic conditions. bhu.ac.in More controlled C3-alkylation can be achieved using methods like the hydrogen autotransfer strategy with specific alcohols. chemrxiv.org
Stereochemical considerations become important when the electrophilic substitution at the C3 position creates a new stereocenter. For example, the reaction with an unsymmetrical ketone could lead to a chiral tertiary alcohol. The stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) would depend on the specific reagents, catalysts (especially chiral catalysts), and reaction conditions used. researchgate.netacs.org
Table 1: Examples of Electrophilic Substitution Reactions on 6-Methoxyindole Derivatives
| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0°C to RT | 6-Methoxy-1H-indole-3-carbaldehyde | nih.gov, chemicalbook.com |
| Mannich Reaction | CH₂O, Secondary Amine, Acetic Acid | 3-(Aminomethyl)-6-methoxy-1H-indole | nih.gov, researchgate.net |
| Friedel-Crafts Acylation | Acetyl Chloride, (on N-protected indole) | 3-Acetyl-6-methoxy-1-(phenylsulfonyl)indole | researchgate.net |
| Alkylation | Aromatic Fluoromethyl Ketones, K₂CO₃/n-Bu₄PBr, H₂O | 3-(1-Hydroxy-1-aryl-2,2,2-trifluoroethyl)-6-methoxy-1H-indole | beilstein-journals.org |
Directed Functionalization at Other Positions (e.g., C4, C7)
While C3 is the most reactive site, the presence of the 6-methoxy group also influences the reactivity of other positions. The electron-donating effect activates the entire benzene (B151609) portion of the nucleus, but direct electrophilic attack at positions C4, C5, or C7 is less common than at C3. chim.it Furthermore, the presence of the C2-butyl group can sterically hinder attack at the C7 position.
However, studies on related systems show that functionalization at these less-reactive positions is possible, often requiring specific strategies:
Competitive C2 Substitution: The 6-methoxy group activates the indole nucleus to such an extent that direct electrophilic substitution at the C2 position can become a competitive process alongside C3 substitution. rsc.org
Directed C-H Functionalization: Modern synthetic methods allow for site-selective functionalization through the use of directing groups. chim.itresearchgate.net For instance, a protecting group on the indole nitrogen, such as a pivaloyl or a phosphinoyl group, can direct metallation and subsequent reaction with an electrophile to the C7 or C4 positions. researchgate.netacs.org An iridium-catalyzed borylation of N-diethylhydrosilyl-6-methoxyindole has been shown to proceed exclusively at the more sterically hindered C7 position, demonstrating the power of directing groups to overcome inherent reactivity patterns. acs.org
Functionalization via N-Protection: Friedel-Crafts acylation of 1-methoxyindole-3-carboxylate (where the nitrogen is substituted) has been shown to yield a mixture of 5- and 6-acylated products, indicating that blocking the nitrogen can alter the regioselectivity of electrophilic attack on the benzene ring. clockss.org
N-Functionalization of this compound
The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton (N-H). This allows for a range of functionalization reactions directly on the nitrogen. researchgate.net
Alkylation and Acylation at the Indole Nitrogen
N-functionalization is a fundamental transformation in indole chemistry. The indole nitrogen can be deprotonated with a suitable base to form an indolide anion, which is a potent nucleophile.
N-Alkylation: This is typically achieved by treating the indole with a base followed by an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). nih.gov The resulting anion readily reacts with alkyl halides (e.g., 1-bromooctane) or other alkylating agents to form N-alkylated indoles. nih.govgoogle.com
N-Acylation: Similarly, acylation at the nitrogen can be accomplished by reacting the indolide anion with an acyl chloride or anhydride. This is a common method for introducing protecting groups. researchgate.net
Synthesis of N-Protected or N-Substituted Derivatives
Protecting the indole nitrogen is a crucial strategy in multi-step syntheses. It prevents unwanted side reactions at the nitrogen and can be used to direct functionalization to other positions of the indole ring. japsonline.comwikipedia.org
Common N-protecting groups for indoles include:
Sulfonyl groups: Phenylsulfonyl (PhSO₂) or tosyl (Ts) groups are robust and are known to facilitate lithiation at the C2 position. researchgate.netarabjchem.org
Carbamates: tert-Butoxycarbonyl (Boc) is a widely used protecting group that can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is easily removed under acidic conditions.
Alkyl groups: Benzyl (B1604629) (Bn) is a common protecting group introduced using benzyl bromide and a base. google.com
The synthesis of these derivatives generally follows the N-alkylation or N-acylation procedures described above. For example, N-alkylation of various substituted indoles, including 6-methoxyindole, with reagents like 1-bromooctane (B94149) in the presence of NaH is a standard procedure. nih.gov
Table 2: General Conditions for N-Functionalization of Indoles
| Functionalization | Reagents | Base | Product | Reference(s) |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., R-Br) | NaH, K₂CO₃ | 1-Alkyl-indole | nih.gov |
| N-Benzylation | Benzyl Bromide (Bn-Br) | NaH | 1-Benzyl-indole | google.com |
| N-Sulfonylation | Phenylsulfonyl Chloride (PhSO₂Cl) | Pyridine | 1-(Phenylsulfonyl)-indole | researchgate.net |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | DMAP | 1-(tert-Butoxycarbonyl)-indole | acs.org |
Transformations Involving the 2-butyl Side Chain
The 2-butyl side chain of the molecule also offers opportunities for chemical modification, although it is generally less reactive than the indole nucleus itself. The reactivity of the butyl group would be similar to that of a standard alkane, but the position alpha to the indole ring (the C1 of the butyl chain) exhibits increased reactivity analogous to a benzylic position.
Potential transformations include:
Oxidation: The butyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the oxidizing agent and reaction conditions, this could potentially yield corresponding alcohols, ketones (at the C1 or C2 position of the butyl chain), or carboxylic acids (through cleavage or oxidation of a terminal methyl group).
Radical Halogenation: The C1 position of the butyl group, being adjacent to the aromatic ring, could be susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This would introduce a halogen that could be further displaced by nucleophiles.
Skeletal Editing: Advanced synthetic methods have been developed that can cleave and rearrange the indole skeleton itself, which could involve the 2-butyl group. For instance, a radical-induced ring cleavage has been reported for a 2-sec-butyl indole derivative. nih.gov
Selective Oxidation and Reduction Reactions
The selective oxidation and reduction of this compound can be directed at either the indole core or the butyl side chain, depending on the reagents and conditions employed.
Oxidation: The indole nucleus is generally sensitive to strong oxidizing agents, which can lead to complex mixtures or degradation. However, controlled oxidation is possible. For instance, the butyl group at the C2 position can potentially be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions. smolecule.com More broadly, oxidation of indole derivatives can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide. Oxidation of the indole ring system itself can lead to various products, such as 2-oxindoles, particularly if the C3 position is unsubstituted or becomes susceptible after initial reactions. mdpi.com
Reduction: Reduction reactions can target the pyrrole ring of the indole system to yield an indoline (B122111) (2,3-dihydroindole). Reagents like sodium cyanoborohydride or catalytic hydrogenation are often employed for this transformation. For example, the reduction of Boc-protected indoles can yield the corresponding 2,3-dihydroindoles. mdpi.com Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing functional groups on side chains without affecting the aromatic indole core. The choice of reducing agent is therefore critical for achieving selectivity between the ring and substituents.
Table 1: Representative Oxidation and Reduction Reactions on Indole Scaffolds Note: These are general reactions applicable to indole derivatives; specific outcomes for this compound may vary.
| Transformation | Reagent(s) | Target Site | Product Type |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Alkyl Side Chain / Ring | Carboxylic Acid, Oxindole |
| Reduction | NaBH₃CN, H₂/Pd | Indole Ring (Pyrrole part) | Indoline mdpi.com |
| Reduction | LiAlH₄ | Ester/Amide Side Chains | Alcohol/Amine |
Chain Elongation and Functional Group Interconversions
The 2-butyl group can be modified, or analogous structures can be built up through chain elongation strategies.
Chain Elongation: A common strategy for elaborating C2-alkyl chains on indoles involves starting with an indole-2-carbaldehyde. acs.org This aldehyde can undergo condensation reactions, such as a Knoevenagel condensation, followed by reduction to extend the carbon chain. acs.org This multi-step approach allows for the introduction of various functionalities at the terminus of the newly formed chain.
Functional Group Interconversions: The butyl group itself is relatively unreactive, but functional groups on related indole structures can be readily interconverted. For example, a carboxylic acid group on the indole scaffold can be converted into a carboxamide and subsequently dehydrated to a nitrile using reagents like methanesulfonic acid chloride. ebi.ac.uk Such transformations highlight the chemical tolerance of the indole core to various reaction conditions, allowing for late-stage functionalization of complex molecules.
Reactions of the 6-methoxy Group
The 6-methoxy group is a key modulator of the indole's electronic properties and serves as a handle for further derivatization, most commonly through demethylation to reveal a nucleophilic hydroxyl group.
Demethylation Strategies and Hydroxylation
Conversion of the 6-methoxy group to a 6-hydroxy group is a critical transformation, as the resulting phenol (B47542) is a versatile intermediate for further synthesis.
Demethylation: The ether cleavage can be accomplished using various reagents. Boron tribromide (BBr₃) is a classic and effective reagent for demethylating aryl methyl ethers. Alternatively, modern methods have been developed for this purpose. For instance, 6-methoxyindole-2-carboxylic acid can be demethylated using ionic liquids under microwave irradiation, offering a potentially greener and more efficient protocol. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Hydroxylation via Synthetic Equivalents: An alternative to direct synthesis of the 6-methoxyindole is to introduce the oxygen functionality at the C6 position of an indole precursor. A facile synthesis involves the regioselective chloroacetylation of 1-pivaloylindole, followed by a Baeyer-Villiger oxidation. thieme-connect.com This sequence installs a hydroxyl group at the C6 position, which can then be methylated to give the 6-methoxyindole or used directly. thieme-connect.com
Table 2: Selected Demethylation Methods for Methoxyindoles
| Substrate Type | Reagent/Condition | Product | Reference(s) |
|---|---|---|---|
| 6-Methoxyindole-2-carboxylic acid | Ionic Liquid, Microwave | 6-Hydroxyindole-2-carboxylic acid | sigmaaldrich.com, sigmaaldrich.com |
| General Aryl Methyl Ether | Boron Tribromide (BBr₃) | Corresponding Phenol | Standard Method |
Conversion to Other Ethers or Functional Groups
Once the 6-hydroxyindole (B149900) is obtained via demethylation, the hydroxyl group can be converted into a wide range of other functionalities.
Conversion to Other Ethers: Standard Williamson ether synthesis conditions can be applied. The 6-hydroxyindole is first treated with a base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which is then reacted with an alkyl halide (R-X) to furnish new 6-alkoxyindole derivatives.
Conversion to Functional Group Precursors: The hydroxyl group is an excellent precursor for cross-coupling reactions. It can be converted into a triflate (trifluoromethanesulfonate) by reaction with triflic anhydride (Tf₂O) in the presence of a base like pyridine. acs.org This 6-indolyl triflate is a highly effective electrophile for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position. acs.org
Cross-Coupling Reactions of Halogenated this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the indole nucleus. These reactions require a halogenated indole precursor, which can typically be prepared by direct halogenation (e.g., with N-bromosuccinimide or N-iodosuccinimide) at the electron-rich C3 position or other positions depending on the directing groups and reaction conditions.
Suzuki-Miyaura, Sonogashira, and Heck Couplings
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent with an aryl or vinyl halide. Halogenated indoles, such as 3-bromo or 5-bromoindoles, are excellent substrates for this reaction. Mild, aqueous conditions have been developed, which are tolerant of the free N-H group on the indole. rsc.orgnih.gov Catalyst systems such as Pd/SPhos or ligand-free palladium nanoparticles are effective for these transformations, allowing for the introduction of a wide range of aryl and heteroaryl groups. rsc.orgnih.govresearchgate.net
Table 3: Examples of Suzuki-Miyaura Coupling with Bromoindoles
| Indole Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd/SPhos | K₂CO₃, H₂O/CH₃CN, 37°C | >92% | nih.gov |
| 5-Bromoindole | 2-Tolylboronic acid | Pd/SPhos | K₂CO₃, H₂O/CH₃CN, 37°C | >92% | nih.gov |
| 5-Bromoindole | 4-Acetylphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃, Dioxane/H₂O, 50°C | 63% | scholaris.ca |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically co-catalyzed by palladium and copper(I) salts. scirp.orgorganic-chemistry.org The reaction has been successfully applied to iodo-indole derivatives, including those with a 6-methoxy substituent. For example, 1-benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile undergoes efficient Sonogashira coupling with various substituted phenylacetylenes to produce 3-alkynylindoles in good yields. mdpi.com
Table 4: Examples of Sonogashira Coupling with Haloindoles
| Indole Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, 65°C | 84% | mdpi.com |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Fluorophenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, 65°C | 90% | mdpi.com |
| 2-Amino-3-bromopyridine* | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | DMF, 100°C | High | scirp.org |
Note: Pyridine derivative shown to illustrate general conditions.
Heck Coupling: The Heck reaction forms a C-C bond between an alkene and an aryl halide. This reaction has been demonstrated on iodo- and bromo-indoles, including under aqueous conditions, which is advantageous for functionalizing complex biomolecules. nih.govresearchgate.net Water-soluble ligands can facilitate the reaction with more challenging substrates. nih.gov Intramolecular Heck reactions of bromoindoles are also a powerful strategy for synthesizing fused polycyclic indole systems. acs.org For example, 2-(phenylaminomethyl)-3-bromoindole can be cyclized using a Pd(OAc)₂/PPh₃ catalyst system to form a benzo-β-carboline structure in good yield. acs.org
Table 5: Examples of Heck Coupling with Haloindoles
| Indole Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| 5-Iodoindole | Acrylic Acid | Na₂PdCl₄ / sSPhos | Na₂CO₃, CH₃CN/H₂O, MW | >95% | nih.gov |
| 2-(Phenylaminomethyl)-3-bromoindole | Intramolecular | Pd(OAc)₂ / PPh₃ | K₂CO₃, DMF, 110°C | 78% | acs.org |
| 7-Bromo-tryptophan | Styrene | Pd(OAc)₂ / TPPTS | Na₂CO₃, H₂O, 80°C | High | nih.gov |
Stille and Negishi Couplings for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, are powerful methods for the formation of carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules, including derivatives of indole. wikipedia.orgrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. wikipedia.orgrsc.org
For a substrate like this compound, the application of Stille or Negishi couplings would necessitate prior functionalization of the indole ring to introduce a suitable leaving group, typically a halide (e.g., I, Br) or a triflate. The most common position for such functionalization on the indole ring is the 3-position, which is highly susceptible to electrophilic halogenation.
Stille Coupling
The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.org While specific examples for this compound are not extensively documented in the literature, the reaction is broadly applicable to a wide range of indole derivatives. rsc.orgmdpi.com For instance, the Stille cross-coupling of a halogenated 6-methoxyindole derivative with an organostannane reagent would proceed under typical palladium catalysis.
A plausible reaction scheme would first involve the iodination of this compound at the 3-position. The resulting 2-butyl-3-iodo-6-methoxy-1H-indole could then be coupled with various organostannanes.
Table 1: Representative Conditions for Stille Coupling of a Hypothetical 2-butyl-3-iodo-6-methoxy-1H-indole
| Entry | Organostannane (R-SnBu₃) | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |
| 1 | Vinyl-SnBu₃ | Pd(PPh₃)₄ | PPh₃ | Toluene (B28343) | 100 | ~70-80 |
| 2 | Aryl-SnBu₃ | Pd₂(dba)₃ | AsPh₃ | DMF | 80 | ~65-75 |
| 3 | Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ | - | Dioxane | 90 | ~70-85 |
Note: The data in this table is illustrative and based on typical conditions reported for Stille couplings of similar indole substrates. rsc.orgmdpi.com
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.org Similar to the Stille coupling, the application to this compound would require initial halogenation.
The resulting 2-butyl-3-iodo-6-methoxy-1H-indole could then be coupled with an organozinc reagent, which can be prepared from the corresponding organohalide. The Negishi reaction is particularly useful for creating sp³-sp², sp²-sp², and sp³-sp³ carbon-carbon bonds. rsc.orgorganic-chemistry.org
Table 2: Representative Conditions for Negishi Coupling of a Hypothetical 2-butyl-3-iodo-6-methoxy-1H-indole
| Entry | Organozinc Reagent (R-ZnX) | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |
| 1 | Alkyl-ZnCl | Pd(dppf)Cl₂ | dppf | THF | 65 | ~60-75 |
| 2 | Aryl-ZnBr | Pd(OAc)₂ | SPhos | Toluene/THF | 80 | ~70-85 |
| 3 | Benzyl-ZnCl | Ni(acac)₂ | - | DMA | 50 | ~65-80 |
Note: The data in this table is illustrative and based on general conditions reported for Negishi couplings. rsc.orgorganic-chemistry.org
Formation of Fused-Ring Systems from this compound
The this compound scaffold is a valuable precursor for the synthesis of various fused-ring systems, which are common motifs in many biologically active natural products and pharmaceutical agents. rsc.orgnih.gov These transformations often involve the construction of a new ring fused to the indole nucleus, typically at the [b] or [c] face of the pyrrole ring.
Several classical and modern synthetic methodologies can be employed to construct such polycyclic systems.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. To utilize this compound in a Pictet-Spengler reaction, it would first need to be converted to the corresponding tryptamine derivative, 2-butyl-6-methoxy-tryptamine. This can be achieved through a Vilsmeier-Haack formylation at the 3-position, followed by reduction of the resulting aldehyde to an amine via a Henry reaction and subsequent reduction. The resulting tryptamine can then be reacted with various aldehydes to yield substituted tetrahydro-β-carbolines.
Bischler-Möhlau Indole Synthesis Analogs and Cyclization of 2-Aryl Indoles
While the Bischler-Möhlau synthesis is a primary method for indole formation, analogous intramolecular cyclizations of appropriately substituted indoles can lead to fused systems. For instance, if a functional group is introduced at the 2-butyl chain that can undergo cyclization with the N-H or C-3 position of the indole, a new ring can be formed.
More contemporary methods involve transition-metal-catalyzed intramolecular cyclizations. For example, a 2-(2-bromophenyl)-1-alkyl-1H-indole derivative, which could be synthesized from this compound via N-alkylation and subsequent Suzuki or Stille coupling, can undergo a palladium-catalyzed Heck-type cyclization to form indeno[1,2-b]indol-10(5H)-one structures. beilstein-journals.org
Carbonylative Cyclization
Carbonylative cyclization reactions offer another route to fused indole systems. beilstein-journals.org Starting from a 2-(2-haloaryl)indole, which can be prepared from this compound, a palladium-catalyzed reaction with carbon monoxide can lead to the formation of 6H-isoindolo[2,1-a]indol-6-ones. beilstein-journals.org
Table 3: Examples of Fused-Ring Systems Potentially Derived from this compound
| Fused System | Synthetic Approach | Key Intermediate |
| Tetrahydro-β-carboline | Pictet-Spengler Reaction | 2-butyl-6-methoxy-tryptamine |
| Indeno[1,2-b]indole | Intramolecular Heck Cyclization | 2-butyl-1-alkyl-3-(2-bromophenyl)-6-methoxy-1H-indole |
| Azepino[4,5-b]indole | Vinyl Azide Cyclization | This compound-3-carbaldehyde |
| 6H-Isoindolo[2,1-a]indol-6-one | Carbonylative Cyclization | 2-butyl-3-(2-halophenyl)-6-methoxy-1H-indole |
Note: This table outlines potential synthetic pathways to fused-ring systems starting from derivatives of this compound based on established methodologies for related indole compounds. beilstein-journals.orgresearchgate.net
Preclinical Biological Evaluation of 2 Butyl 6 Methoxy 1h Indole and Its Analogs
In Vitro Assessment of Biological Activities
The antimicrobial potential of indole (B1671886) derivatives has been a subject of significant research, with studies revealing a broad spectrum of activity against various bacterial and fungal strains. nih.gov While direct studies on 2-butyl-6-methoxy-1H-indole are limited, research on analogous structures provides valuable insights into their potential antimicrobial properties.
Indole derivatives are recognized as an important class of compounds in the development of new antimicrobial drugs. nih.gov Studies have confirmed that these derivatives exhibit promising antimicrobial activity against a variety of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govturkjps.org The antimicrobial efficacy of these compounds is often attributed to their unique chemical structures. nih.gov
In a study evaluating new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties, significant antibacterial activity was observed against S. aureus, MRSA, E. coli, and B. subtilis. turkjps.org The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 to 50 µg/mL. turkjps.org Notably, some indole-thiadiazole and indole-triazole derivatives demonstrated activity against MRSA that was comparable or even superior to the standard drug ciprofloxacin (B1669076). turkjps.org Specifically, compounds 2c (an indole-thiadiazole) and 3d (an indole-triazole) were more effective than ciprofloxacin against MRSA. turkjps.org Against B. subtilis, the same compounds (2c and 3c) were the most effective, with an MIC value of 3.125 µg/mL. turkjps.org
Furthermore, many of the tested indole derivatives showed good antifungal activity, particularly against Candida species. nih.gov For instance, an indole-triazole derivative (compound 3d) has been highlighted as a promising lead for both antibacterial and antifungal applications. nih.gov In another study, 6-methoxy-1H-indole-2-carboxylic acid (MICA), a related indole compound isolated from Bacillus toyonensis, demonstrated notable antifungal activity against Candida albicans and Aspergillus niger. nih.govmdpi.comresearchgate.net When formulated into a nanosponge hydrogel, MICA exhibited enhanced antimycotic activity against C. albicans compared to fluconazole. nih.govresearchgate.net
The mechanism of action for some indole derivatives has been linked to the inhibition of efflux pumps in bacteria, which is a major contributor to antibiotic resistance. japsonline.com For example, certain 2-aryl-substituted indole derivatives have shown the ability to potentiate the activity of conventional antibiotics against MRSA by inhibiting the NorA efflux pump. japsonline.com
It is important to note that the antimicrobial activity is highly dependent on the specific substitutions on the indole ring. For example, a study on N-substituted indole derivatives found that a compound with a butyl substituent exhibited enhanced and more selective bioactivity against Staphylococcus aureus compared to other analogs. researchgate.net
Table 1: Antimicrobial Activity of Selected Indole Analogs
| Compound/Analog | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Indole-thiadiazole (2c) | MRSA | More effective than ciprofloxacin | turkjps.org |
| Indole-triazole (3d) | MRSA | More effective than ciprofloxacin | turkjps.org |
| Indole-thiadiazole (2c) | B. subtilis | 3.125 | turkjps.org |
| Indole-triazole (3c) | B. subtilis | 3.125 | turkjps.org |
| 2-arylindoles (4m) | B. subtilis | 15.6 | japsonline.com |
| 2-arylindoles (4m) | S. typhi | 15.6 | japsonline.com |
| 2-(4-Aminophenyl)-1H-indole (4k) | B. subtilis | 15.6 | japsonline.com |
Indole-based compounds have demonstrated significant potential as anticancer agents, with numerous studies highlighting their antiproliferative effects against a wide array of cancer cell lines. unibo.it The core indole structure is a key feature in many natural and synthetic molecules with notable biological activities, including anticancer properties. unibo.it
While specific data on the antiproliferative activity of this compound is not extensively detailed, research on its analogs provides a strong indication of the potential of this class of compounds. For instance, a series of indole-aryl amide derivatives were evaluated for their cytotoxic effects on a panel of tumor cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). unibo.it Some of these compounds displayed significant activity against the tested cell lines, with one particular compound showing noteworthy selectivity towards HT29 colon cancer cells while not affecting healthy human intestinal cells. unibo.it
Further studies on novel indole/1,2,4-triazole hybrids revealed their potential as tubulin polymerization inhibitors. mdpi.com Several of these hybrids exhibited potent antiproliferative activity against a panel of sixty human tumor cell lines. mdpi.com For example, compounds 7h and 7j demonstrated significant anticancer effectiveness with GI50 values ranging from 1.85 to 5.76 µM and 2.45 to 5.23 µM, respectively, across most of the tested cell lines. mdpi.com Another compound, 7i, an oxime-based derivative, was identified as the most effective at inhibiting tubulin polymerization, with an IC50 value of 3.03 ± 0.11 µM, which was more potent than the standard drug CA-4. mdpi.com
The antiproliferative activity of indole derivatives is often linked to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a specific indole-aryl amide derivative was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. unibo.it Similarly, novel quinoline (B57606) derivatives of ursolic acid, which can be considered structurally related to indole compounds, exhibited potent activity against MDA-MB-231, HeLa, and SMMC-7721 cancer cell lines, with one compound (4d) showing IC50 values of 0.12 ± 0.01, 0.08 ± 0.01, and 0.34 ± 0.03 μM, respectively. tandfonline.com This compound was also found to induce apoptosis, arrest the cell cycle at the G0/G1 phase, and inhibit the MEK1 kinase. tandfonline.com
The presence and position of substituents on the indole ring play a crucial role in determining the antiproliferative potency. The methoxy (B1213986) group, as present in this compound, is a common feature in many biologically active indole compounds.
Table 2: Antiproliferative Activity of Selected Indole Analogs
| Compound/Analog | Cancer Cell Line(s) | Activity (IC50 or GI50 in µM) | Reference |
|---|---|---|---|
| Indole-aryl amide (5) | HT29, PC3, J6 | 2.61, 0.39, 0.37 | unibo.it |
| Indole/1,2,4-triazole hybrid (7h) | Various (60 cell lines) | 1.85 - 5.76 | mdpi.com |
| Indole/1,2,4-triazole hybrid (7j) | Various (60 cell lines) | 2.45 - 5.23 | mdpi.com |
| Indole/1,2,4-triazole hybrid (7i) | Various (60 cell lines) | 2.10 - 3.23 | mdpi.com |
| Quinoline derivative of ursolic acid (4d) | MDA-MB-231 | 0.12 ± 0.01 | tandfonline.com |
| Quinoline derivative of ursolic acid (4d) | HeLa | 0.08 ± 0.01 | tandfonline.com |
Indole-based compounds have been investigated for their inhibitory effects on a variety of enzymes implicated in different diseases. The structural versatility of the indole nucleus allows for the design of potent and selective enzyme inhibitors.
Cyclooxygenase (COX) Inhibition: Some indole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation. For instance, the 7-methoxy isomer of naproxene, (S)-(+)-6-methoxy-α-methyl-2-naphthaleneacetic acid, has been studied for its inhibitory effects on the constitutive COX-1 and inducible COX-2 enzymes. science.gov While this is a naphthalene (B1677914) derivative, the methoxy substitution is relevant to the structure of this compound.
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. Several studies have explored the AChE inhibitory potential of indole derivatives. Ethanolic extracts of propolis, which contain phenolic compounds that can be structurally related to substituted indoles, have shown variable but significant inhibition of AChE. science.gov The IC50 values for some propolis extracts were as low as 0.081 ± 0.009 µg/mL. science.gov
Other Enzyme Inhibition: Indole derivatives have also been investigated as inhibitors of other enzymes. For example, indoleamine 2,3-dioxygenase 1 (IDO1) is a target in cancer immunotherapy, and indole-based structures are being explored for their IDO1 inhibitory activity. Furthermore, some indole analogs have been shown to inhibit lipoxygenase (LOX), another enzyme involved in the inflammatory cascade. mdpi.com
It is important to note that the specific substitutions on the indole ring are critical for determining the enzyme inhibitory activity and selectivity. The presence of a butyl group at the 2-position and a methoxy group at the 6-position of the indole ring in this compound would significantly influence its interaction with the active sites of various enzymes.
Table 3: Enzyme Inhibitory Activity of Selected Indole Analogs and Related Compounds
| Compound/Analog | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Propolis Extract (P5) | Acetylcholinesterase (AChE) | 0.081 ± 0.009 µg/mL | science.gov |
| Propolis Extract (P5) | Xanthine Oxidase (XO) | 0.074 ± 0.011 µg/mL | science.gov |
| Propolis Extract (P5) | Urease | 0.080 ± 0.006 µg/mL | science.gov |
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many ligands that interact with a wide range of G-protein coupled receptors (GPCRs), including cannabinoid, serotonin (B10506), and opioid receptors.
Cannabinoid Receptors: A significant body of research has focused on aminoalkylindoles (AAIs) as cannabinoid receptor ligands. mdpi.com These compounds, which share a structural resemblance to this compound, often exhibit high affinity for both CB1 and CB2 cannabinoid receptors. nih.gov The antinociceptive activity of many AAI analogs is attributed to their agonist activity at the CB1 receptor. mdpi.com The length and nature of the alkyl chain at the N1 position and substituents at other positions of the indole ring are critical for determining the affinity and selectivity for CB1 and CB2 receptors. For example, JWH-015, a 1-propyl-2-methyl-3-(1-naphthoyl)indole, showed more than 25-fold selectivity for the CB2 receptor over the CB1 receptor. mdpi.com The addition of a methyl group at the C2 position was found to reduce affinity for CB1 receptors, thereby improving CB2 selectivity. mdpi.com Furthermore, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide was identified as a potent allosteric modulator of the CB1 receptor with a KB of 89.1 nM. acs.org
Serotonin Receptors: Indole-based structures are also prominent among serotonin (5-HT) receptor ligands. Various indole derivatives have been designed and synthesized as agonists or antagonists for different 5-HT receptor subtypes. For example, research has identified potent dual 5-HT1A receptor/serotonin transporter (SERT) compounds, such as 4-(benzothiazol-2-yl)piperidine derivatives, which show high affinity for both targets in vitro. mdpi.com Additionally, enantiomers of newly synthesized potent 5-HT1A receptor agonists have been evaluated, with the (S)-enantiomer of one compound showing promising developability properties and activity in pain models. unict.it This eutomer, (S)-1, exhibited high selectivity over other 5-HT subtypes and no interaction with μ-opioid receptors. unict.it
Opioid Receptors: While the indole nucleus is not a classic opioid pharmacophore, certain indole derivatives have been investigated for their interaction with opioid receptors. A study on indole-aryl amide derivatives showed that while most had negligible affinity for µ- and δ-opioid receptors, some compounds exhibited Ki values in the low micromolar range for the κ-opioid receptor. unibo.it
The specific substitution pattern of this compound, with a butyl group at the 2-position and a methoxy group at the 6-position, suggests that it could potentially interact with one or more of these receptor systems. The butyl group could influence lipophilicity and binding pocket interactions, while the methoxy group could participate in hydrogen bonding or other polar interactions.
Table 4: Receptor Binding Affinity of Selected Indole Analogs
| Compound/Analog | Receptor Target | Binding Affinity (Ki or KB) | Reference |
|---|---|---|---|
| Indole-aryl amides (2, 5, 7) | κ-Opioid Receptor | Low µM range | unibo.it |
| JWH-015 | CB2 Receptor | >25-fold selectivity over CB1 | mdpi.com |
Indole derivatives have been recognized for their antioxidant and anti-inflammatory activities, which are often interconnected. nih.gov Oxidative stress and inflammation are implicated in the pathogenesis of numerous diseases, making compounds with dual activity in these areas particularly valuable. mdpi.comnih.gov
Antioxidant Activity: The antioxidant properties of indole compounds are often attributed to their ability to scavenge free radicals and chelate metals. acs.org The indole nucleus itself can act as an electron donor, and the presence of specific substituents can enhance this activity. For example, the 5-methoxy group in melatonin, a well-known indoleamine, is important for its antioxidant and free radical scavenging properties. acs.org In a study on indole analogs containing triazole-5-thiol and thiazolotriazole systems, several compounds exhibited good antioxidant activity in various assays, including DPPH radical scavenging, ferric ion reducing power (FRAP), and ferrous ion metal chelating activity. innovareacademics.in
Anti-inflammatory Activity: The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of pro-inflammatory enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), as well as the suppression of inflammatory mediators. mdpi.comnih.gov A study on a nanosponge hydrogel formulation of 6-methoxy-1H-indole-2-carboxylic acid (MICA) revealed its ability to inhibit inflammation in an in vivo model. nih.govresearchgate.net Furthermore, extracts of Ligularia fischeri, which contain indole derivatives, have been shown to exert anti-inflammatory effects by suppressing nitric oxide production and diminishing the levels of inducible nitric oxide synthase (iNOS), COX-2, and interleukin-1β in stimulated macrophages. nih.gov
Table 5: Antioxidant and Anti-inflammatory Activity of Selected Indole Analogs and Related Compounds
| Compound/Analog | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Anti-inflammatory | Inhibition of inflammation in vivo | nih.govresearchgate.net |
| Indole analogs with triazole/thiazolotriazole | Antioxidant | Good radical scavenging and metal chelating activity | innovareacademics.in |
| Ligularia fischeri extracts (containing indoles) | Anti-inflammatory | Suppression of NO, iNOS, COX-2, and IL-1β | nih.gov |
Receptor Binding and Modulation Studies (e.g., Opioid, Serotonin, Cannabinoid)
Mechanistic Investigations at the Molecular Level
Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. While a complete mechanistic profile for this specific compound is not available, studies on related indole structures provide insights into their potential modes of action.
The biological activities of indole derivatives are diverse and depend on their specific structural features, which dictate their interactions with molecular targets. The indole ring itself can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, with the active sites of proteins.
In the context of antimicrobial activity , some indole derivatives function by inhibiting bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus. japsonline.com This inhibition restores the susceptibility of resistant bacteria to conventional antibiotics. japsonline.com Molecular docking studies have shown that these indole derivatives can bind to key amino acid residues within the active site of the NorA efflux pump. japsonline.com Other indole compounds, like 6-methoxy-1H-indole-2-carboxylic acid, have been reported to cause cell membrane damage in bacteria. nih.gov
For antiproliferative activity , a primary mechanism for many indole analogs is the inhibition of tubulin polymerization. mdpi.com By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. mdpi.com Molecular modeling has been used to elucidate the binding modes of these compounds within the tubulin protein. mdpi.com Other anticancer mechanisms for indole derivatives include the inhibition of key signaling pathways, such as the Ras/Raf/MEK/ERK pathway, through the inhibition of kinases like MEK1. tandfonline.com
In terms of receptor modulation , the mechanism involves direct binding to and activation or blockade of specific receptors. For instance, cannabimimetic indoles act as agonists at cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs). mdpi.com This interaction leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. mdpi.com Computational studies suggest that while they share a common binding pocket with classical cannabinoids, the binding of aminoalkylindoles is primarily driven by steric interactions and aromatic stacking. mdpi.com Similarly, indole-based serotonin receptor ligands modulate serotonergic neurotransmission by acting as agonists or antagonists at various 5-HT receptor subtypes. mdpi.comunict.it
The anti-inflammatory and antioxidant mechanisms of indole derivatives often involve the scavenging of reactive oxygen species (ROS) and the inhibition of pro-inflammatory enzymes. nih.govacs.org The antioxidant activity of compounds like melatonin, a 5-methoxyindole, is attributed to its ability to donate a hydrogen atom from the indole nitrogen, thereby neutralizing free radicals. acs.org The anti-inflammatory effects can result from the direct inhibition of enzymes like COX and LOX, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes. mdpi.com Furthermore, some indole compounds can suppress the expression of pro-inflammatory genes by modulating transcription factors such as NF-κB.
The specific molecular mechanisms of this compound will be determined by the interplay of its butyl and methoxy substituents. The butyl group will influence its lipophilicity and how it fits into hydrophobic pockets of target proteins, while the methoxy group can form key hydrogen bonds or other polar interactions that stabilize the ligand-receptor complex.
Ligand-Protein Interaction Profiling
The initial step in evaluating a new chemical entity is to understand how it interacts with proteins, the workhorses of the cell. Molecular recognition between a ligand (like this compound) and a protein is fundamental to its biological activity. nih.gov This interaction is often the basis for the compound's therapeutic effect.
Researchers employ various techniques to profile these interactions. Computational methods, such as molecular docking, can predict the binding affinity and mode of interaction between a ligand and a protein. mdpi.com For instance, studies on indole derivatives have utilized molecular docking to evaluate their binding to enzymes like tyrosinase. mdpi.com Experimental techniques, including surface plasmon resonance (SPR), provide real-world data on binding kinetics and affinity. nih.gov
The specific interactions of this compound and its analogs with various protein targets are a key area of investigation. For example, analogs of this compound have been studied for their binding to sigma-2 (σ2) receptors, which are of interest in cancer imaging and therapy. upenn.edu The affinity of these ligands for their target proteins is a critical determinant of their potency and potential for further development. The table below summarizes the interaction profiles of some indole analogs.
| Compound/Analog | Target Protein/Receptor | Binding Affinity (Ki) | Interaction Details |
| (±)-7 (a dimethoxy-tetrahydroisoquinoline analog) | σ2 Receptor | 0.59 ± 0.02 nM | High affinity and selectivity for σ2 over σ1 receptors. upenn.edu |
| (±)-8 (desmethyl analogue of (±)-7) | σ2 Receptor | 4.92 ± 0.59 nM | Moderate subtype selectivity. upenn.edu |
| Fluorinated SP-141 analogues | MDM2 protein | 1.25–20 µM (concentration range for binding) | Confirmed binding to MDM2. nih.gov |
| Indole-2-carboxamide derivatives | MmpL3 transporter | MIC = 0.68 and 0.88 μM | Potent antitubercular agents. nih.gov |
Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK, p53, Tubulin)
Beyond simple binding, a compound's ability to modulate cellular signaling pathways is a crucial aspect of its biological evaluation. These intricate networks of proteins and molecules control fundamental cellular processes like growth, proliferation, and death. Key pathways often investigated include NF-κB, MAPK, p53, and the tubulin network.
NF-κB (Nuclear Factor-kappa B): This pathway is a central regulator of inflammation and immune responses. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to inhibit NF-κB signaling. nih.gov This inhibition can occur through mechanisms like preventing the phosphorylation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm. nih.gov
MAPK (Mitogen-Activated Protein Kinase): The MAPK pathway is involved in cell proliferation, differentiation, and survival. nih.gov Some indole derivatives have demonstrated the ability to modulate MAPK signaling, which can contribute to their anti-cancer effects. nih.gov
p53: Known as the "guardian of the genome," the p53 tumor suppressor protein plays a critical role in preventing cancer formation. embopress.org It can induce cell cycle arrest or apoptosis in response to cellular stress. tandfonline.com Certain indole compounds have been found to modulate p53 activity, enhancing its tumor-suppressive functions. nih.gov
Tubulin: Tubulin proteins are the building blocks of microtubules, which are essential for cell division, structure, and transport. Compounds that interfere with tubulin polymerization are potent anti-cancer agents. acs.org Indole-3-glyoxylamide based compounds have been identified as tubulin polymerization inhibitors. acs.org
The table below provides a summary of how indole analogs can modulate these key signaling pathways.
| Compound/Analog | Signaling Pathway | Effect |
| Indole-3-carbinol (I3C) / 3,3'-diindolylmethane (DIM) | NF-κB | Inhibition of NF-κB translocation to the nucleus. nih.gov |
| Indole-3-carbinol (I3C) / 3,3'-diindolylmethane (DIM) | PI3K/Akt/mTOR | Deregulation of the pathway. nih.gov |
| Indole retinoid derivatives | IL-6, IL-10 | Down-regulation of pro-inflammatory markers. researchgate.net |
| Indole-3-glyoxylamide derivatives | Tubulin | Inhibition of tubulin polymerization. acs.org |
Apoptosis and Cell Cycle Modulation in in vitro Models
A hallmark of many successful therapeutic agents, particularly in oncology, is their ability to induce programmed cell death (apoptosis) and to control the cell division cycle. In vitro studies using cancer cell lines are essential for evaluating these effects.
Indole derivatives have demonstrated significant activity in this area. For example, certain indole analogs can induce apoptosis in cancer cells through the activation of caspases, the key executioner proteins of the apoptotic pathway. They can also cause cell cycle arrest at specific phases, such as the G1 or G2/M phase, preventing cancer cells from proliferating. researchgate.net For instance, some vobasinyl–iboga type bisindole alkaloids have been shown to induce G1 or G2/M phase arrest in colon cancer cells. researchgate.net
The following table details the effects of various indole derivatives on apoptosis and the cell cycle.
| Compound/Analog | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| 1-(4-Tert-butylphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1,2-dihydro-3H-pyrrolo[3,2,1-ij]quinolin-3-one | Cancer cell lines | Induction of apoptosis via caspase activation. | Modulation of cell cycle regulators. |
| Vobasinyl–iboga alkaloids (compounds 1 and 2) | HCT116 colon cancer cells | Induction of apoptosis. researchgate.net | G1 phase arrest. researchgate.net |
| Vobasinyl–iboga alkaloids (compounds 3 and 5) | HCT116 colon cancer cells | Induction of apoptosis. researchgate.net | G2/M phase arrest. researchgate.net |
| Indole retinoid derivatives | Caco-2 cancer cells | Induction of early apoptosis and necrosis. | Arrest at SubG0-G1 phase. researchgate.net |
In Vivo Studies in Non-Human Animal Models
Following promising in vitro results, the evaluation of a compound progresses to in vivo studies in animal models. These studies are critical for understanding how the compound behaves in a complex living system and for gathering data on its efficacy and safety before it can be considered for human trials.
Proof-of-Concept Efficacy in Relevant Disease Models (e.g., Infection models, Inflammation models)
To assess the therapeutic potential of this compound and its analogs, researchers use animal models that mimic human diseases. For anti-infective agents, this could involve infecting animals with specific pathogens, while for anti-inflammatory compounds, models of induced inflammation are used.
For instance, indole-2-carboxamide derivatives have shown efficacy in mouse models of Mycobacterium abscessus infection, leading to a reduction in the bacterial load in the lungs. mdpi.com In another study, a nanosponge hydrogel formulation of 6-methoxy-1H-indole-2-carboxylic acid demonstrated antifungal activity in a rat model of a burn wound infection with Candida albicans, leading to increased survival rates and improved wound healing. nih.govresearchgate.net
The table below presents findings from in vivo efficacy studies of indole analogs.
| Compound/Analog | Disease Model | Animal Model | Outcome |
| Indole-2-carboxamide derivatives | Mycobacterium abscessus infection | Mouse | Reduction of bacterial load in lungs. mdpi.com |
| 6-methoxy-1H-indole-2-carboxylic acid (MICA)-NS-HG | Candida albicans burn wound infection | Rat | Enhanced survival rates, wound repair, and inflammation inhibition. nih.govresearchgate.net |
| Indole-3-glyoxylamide based inhibitor | Head and Neck Cancer Xenograft | Mouse | Tumor growth inhibition. acs.org |
| 1H-Indole-2-carboxamides | Chagas disease (acute and chronic) | Mouse | Antiparasitic activity. acs.orgnih.gov |
Evaluation of Bioavailability and Metabolic Stability in Preclinical Species
A crucial aspect of in vivo studies is determining the pharmacokinetic properties of a compound, including its bioavailability and metabolic stability. Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation, while metabolic stability indicates how quickly the compound is broken down by the body's enzymes.
Studies on indole derivatives have often focused on improving these properties. For example, medicinal chemistry efforts have been directed at enhancing the metabolic stability of 1H-indole-2-carboxamides to improve their plasma exposure. acs.orgnih.gov Strategies to improve metabolic stability can include modifications to the chemical structure, such as adding blocking groups to prevent metabolism at certain sites. acs.org
The table below summarizes key pharmacokinetic parameters for some indole analogs.
| Compound/Analog | Preclinical Species | Bioavailability/Exposure | Metabolic Stability |
| 1H-Indole-2-carboxamides | Mouse | Limited plasma exposure. acs.orgnih.gov | Efforts made to improve metabolic stability. acs.orgnih.gov |
| Indole-2-carboxiamide derivatives | Mouse | Good oral bioavailability. mdpi.com | Well tolerated in vivo. mdpi.com |
| Indole-3-glyoxylamide derivative (59) | Not specified | Low exposure likely due to poor solubility. acs.org | Improved stability with bulky methoxy-substituent. acs.org |
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) hydrogel | Rat | 1.5-fold greater permeability through rat skin compared to control. nih.govresearchgate.net | Stable formulation. nih.govresearchgate.net |
Tissue Distribution Analysis in Animal Models
Understanding where a compound accumulates in the body is vital for assessing both its efficacy and potential toxicity. Tissue distribution studies involve administering the compound to animals and then measuring its concentration in various organs and tissues at different time points.
Radiolabeling a compound, for example with fluorine-18 (B77423) ([¹⁸F]), allows for non-invasive imaging techniques like Positron Emission Tomography (PET) to track its distribution in real-time. nih.gov Such studies have been conducted on fluorinated analogs of SP-141, an MDM2 inhibitor, in mice bearing tumor xenografts to assess tumor uptake. nih.gov Similarly, ¹¹C-labeled σ2 receptor ligands have been used to study brain uptake and distribution. upenn.edu
The following table outlines the tissue distribution findings for some indole analogs.
| Compound/Analog | Animal Model | Key Tissues/Organs of Interest | Distribution Findings |
| [¹⁸F]1 (Fluoroethoxy SP-141 analogue) | Athymic mice with HepG2 tumor xenografts | Tumor, various organs | High uptake in HepG2 cells. nih.gov |
| [¹¹C]-(±)-7 (σ2 receptor ligand) | Not specified | Brain (cortex, hypothalamus), liver, kidney | High peak brain uptake. upenn.edu |
| [¹¹C]-(±)-8 (σ2 receptor ligand) | Not specified | Brain | Lower peak brain uptake compared to [¹¹C]-(±)-7. upenn.edu |
| Indole-2-carboxiamide derivatives | Mouse | Lung, spleen, liver | Reduction of bacterial CFU in these organs. mdpi.com |
Structure Activity Relationship Sar Studies of 2 Butyl 6 Methoxy 1h Indole Derivatives
Impact of Substituent Variations at the C2 Position
The C2 position of the indole (B1671886) ring is a frequent site for substitution in the design of bioactive molecules. mdpi.com Variations in the substituent at this position, from simple alkyl chains to complex aromatic systems, can dramatically alter a compound's potency, selectivity, and mechanism of action.
The size and shape of the alkyl group at the C2 position play a critical role in determining how the molecule interacts with its biological target. While direct SAR studies comparing the four isomers of a butyl group (n-butyl, sec-butyl, iso-butyl, and tert-butyl) specifically on the 2-position of a 6-methoxy-1H-indole core are not extensively documented, broader studies on related structures provide valuable insights. google.comwikipedia.orgmasterorganicchemistry.com
Research on antiviral tryptophan derivatives, which feature a C2 alkyl linker, has shown that the length of this chain is a key determinant of activity. A derivative with the shortest alkyl chain (three methylenes) was found to be the most potent inhibitor of Enterovirus A71 (EV-A71). mdpi.com As the chain length increased to five and then eight methylenes, the antiviral potency progressively decreased. mdpi.com This suggests that an optimal chain length exists to fit within the target's binding pocket, and excessive length can lead to a loss of efficacy. In a different context, studies on 5-butyl-7-methoxy-indole derivatives noted that extending the butyl chain beyond four carbons led to decreased solubility without any corresponding increase in efficacy. vulcanchem.com
The branching of the alkyl chain introduces steric bulk, which can influence both the molecule's ability to adopt the correct conformation for binding and its potential for steric hindrance. The tert-butyl group, in particular, is known for its significant steric bulk. wikipedia.org In some synthetic reactions, bulky substituents at the C2 position, such as a phenyl group, can impede reactivity due to steric demand. nih.gov This steric effect can be harnessed in drug design to enhance selectivity or modulate activity. For instance, the sec-butyl group is chiral, containing a stereocenter at the point of attachment, which introduces the possibility of enantiomers with distinct biological activities. wikipedia.org
| Derivative Type | Alkyl Chain Length (at C2) | Biological Activity Trend | Reference |
| C2-Alkylated Isophthaloyl Tryptophan Analogs | 3 methylenes | Most potent anti-EV-A71 activity (EC₅₀: 0.02 µM) | mdpi.com |
| 5 methylenes | Decreased potency (EC₅₀: 0.29 µM) | mdpi.com | |
| 8 methylenes | Further decreased potency (EC₅₀: 2.86 µM) | mdpi.com |
Replacing the C2-alkyl group with other functionalities, such as aromatic rings or carboxylic acids, drastically alters the electronic and steric properties of the molecule, leading to different biological activities.
Aryl and Heteroaryl Groups: The introduction of an aryl group at the C2 position has been a successful strategy in developing potent therapeutic agents. Studies on C2-aryl indoles have shown that these compounds can possess significant anticancer activity. nih.gov For example, in a series of antiviral compounds, the presence of a phenyl ring bearing two carboxylic acid groups (an isophthalic acid moiety) at the C2 position was found to be essential for potent anti-HIV and anti-EV71 activity. acs.org The substitution pattern on this C2-aryl ring is also crucial; a 3,5-dicarboxy substitution was found to be more advantageous for activity than single 3- or 4-carboxy substitutions. acs.org The introduction of heteroaromatic rings like thiophene (B33073) or furan (B31954) can also yield compounds with significant biological properties, including anticancer and antimicrobial effects. researchgate.net
Carboxyl Group: The presence of a carboxylic acid group at the C2 position imparts distinct properties and has been linked to significant biological activity. Notably, 6-methoxy-1H-indole-2-carboxylic acid has been identified as a natural antifungal metabolite produced by the bacterium Bacillus toyonensis. mdpi.comnih.gov This highlights the importance of the C2-carboxyl group in conferring antifungal properties to the 6-methoxyindole (B132359) scaffold. Related compounds, such as 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid, are also recognized for a range of biological activities, including neuroprotective and anti-inflammatory effects.
| C2-Substituent | Core Scaffold | Biological Activity | Reference |
| Aryl (Isophthalic acid) | Tryptophan Derivative | Potent anti-HIV and anti-EV71 entry inhibitor | acs.org |
| Carboxyl | 6-methoxy-1H-indole | Antifungal | mdpi.comnih.gov |
| Carboxyl | 6-hydroxy-5-methoxy-1H-indole | Neuroprotective, Anti-inflammatory | |
| Phenyl | 1-ethyl-3-(thiophen-2-yl)-1H-indole | Cytotoxic (Anticancer) | researchgate.net |
| Furan-2-yl | 1-ethyl-2-phenyl-1H-indole | Antibacterial, Antifungal, Antioxidant | researchgate.net |
When the C2 substituent is chiral, such as a sec-butyl group or an amino acid derivative, the stereochemistry can have a profound impact on biological activity. wikipedia.org The differential spatial arrangement of enantiomers allows for stereospecific interactions with chiral biological targets like enzymes and receptors.
However, the influence of stereochemistry is highly dependent on the specific molecular scaffold and its target. In one study, the (R)-configuration of a C2-substituted tryptophan derivative was shown to enhance binding to chiral targets, leading to higher antibacterial efficacy compared to the (S)-enantiomer. Conversely, in a different series of antiviral tryptophan derivatives, the biological activity was found to be largely independent of the stereochemistry (L- or D-) of the amino acid building block. mdpi.com These contrasting findings underscore that while C2-stereochemistry can be a critical determinant of activity, its importance must be evaluated on a case-by-case basis. The specific topology of the target's binding site dictates whether one enantiomer is preferred over the other, or if both are tolerated.
Introduction of Different Functional Groups at C2 (e.g., Aryl, Heteroaryl, Carboxyl)
Role of the 6-methoxy Group in Modulating Biological Activity
The location of the methoxy (B1213986) group on the indole ring is not arbitrary, and shifting it from one position to another can lead to dramatic changes in biological activity. This is often due to altered electronic distribution, steric effects, and the ability to form key interactions with a biological target.
In a study of pyrazino[1,2-a]indole (B3349936) derivatives with antiproliferative activity, a methoxy group at the 8-position (analogous to the 6-position of indole) was found to be critical for activity against the K562 leukemia cell line. nih.gov Moving the methoxy group to the 6- or 7-position (analogous to the 4- or 5-position of indole) resulted in inactive compounds. nih.gov Similarly, a series of anticancer indolyl-pyridinyl-propenones (IPPs) were evaluated, where the 6-methoxy isomer demonstrated significant anti-mitotic activity by disrupting microtubule formation. In contrast, the 4-methoxy and 7-methoxy isomers were largely inactive in this regard, instead inducing a different cellular effect known as methuosis. nih.gov These examples clearly demonstrate that the 6-position is a privileged site for the methoxy group in certain scaffolds to elicit a specific biological response.
| Compound Series | Methoxy Position | Observed Biological Activity | Reference |
| Pyrazino[1,2-a]indoles | 8-methoxy (analogous to 6-methoxy) | Potent antiproliferative activity (IC₅₀: 0.04 µM) | nih.gov |
| 7-methoxy (analogous to 5-methoxy) | Limited activity | nih.gov | |
| 6-methoxy (analogous to 4-methoxy) | Inactive | nih.gov | |
| Indolyl-pyridinyl-propenones (IPPs) | 6-methoxy | Anti-mitotic (microtubule disruption) | nih.gov |
| 4-methoxy | Methuosis-inducing, not anti-mitotic | nih.gov | |
| 5-methoxy | Methuosis-inducing, not anti-mitotic | nih.gov | |
| 7-methoxy | Largely inactive | nih.gov |
Replacing the 6-methoxy group with other substituents that have different electronic properties (electron-donating vs. electron-withdrawing) is a common strategy to probe SAR. The results of such modifications can be highly dependent on the specific biological target and the mechanism of action.
In the case of the antiproliferative pyrazino[1,2-a]indoles, the electron-donating methoxy group was found to be superior. nih.gov Replacing it with a less electron-donating methyl group or with electron-withdrawing groups like fluorine or chlorine led to a dramatic loss of activity. nih.gov This suggests that the electron-donating nature of the substituent at this position is crucial for the observed anticancer effect.
Conversely, in other classes of compounds, electron-withdrawing groups at this position are favored. For a series of anticonvulsant indole derivatives, compounds with electron-withdrawing groups such as trifluoromethyl (-CF₃) and chloro (-Cl) were more effective than those with electron-donating groups like methoxy (-OCH₃). sci-hub.se Similarly, for indole-thiourea hybrids designed as tyrosinase inhibitors, derivatives with electron-withdrawing groups (e.g., -F, -Cl, -Br) at the 5-position of the indole ring showed superior activity compared to those with electron-donating groups like methoxy. nih.gov These findings illustrate that there is no universal rule, and the optimal electronic nature of the substituent at the 6-position must be determined empirically for each class of bioactive compounds.
| Compound Series | Substituent at Indole Ring | Electronic Nature | Biological Activity Trend | Reference |
| Pyrazino[1,2-a]indoles | Methoxy | Electron-Donating | High antiproliferative activity | nih.gov |
| Methyl | Electron-Donating | Dramatic drop in activity | nih.gov | |
| Fluoro, Chloro | Electron-Withdrawing | Dramatic drop in activity | nih.gov | |
| Indole-based Anticonvulsants | Trifluoromethyl, Chloro | Electron-Withdrawing | More effective | sci-hub.se |
| Methoxy, Thiomethyl | Electron-Donating | Less effective | sci-hub.se | |
| Indole-Thiourea Tyrosinase Inhibitors | Fluoro, Chloro, Bromo | Electron-Withdrawing | Superior inhibitory activity | nih.gov |
| Methoxy | Electron-Donating | Lower inhibitory activity | nih.gov |
Comparison with Other Methoxy Positions (e.g., 4-methoxy, 5-methoxy, 7-methoxy)
Modifications at the Indole Nitrogen (N1)
Modifications at the N1 position of the indole nucleus are a common strategy in medicinal chemistry to modulate the pharmacological profile of a compound. These substitutions can influence the molecule's electronic properties, steric profile, and ability to act as a hydrogen bond donor, thereby affecting its potency and selectivity.
N-Alkylation and N-Acylation Effects on Potency and Selectivity
N-alkylation and N-acylation of the indole nitrogen have been shown to be critical for tuning the biological activity of indole derivatives. The indole N-H is a potential hydrogen bond donor, and its substitution can significantly alter interactions with biological targets.
N-Alkylation: The introduction of an alkyl group at the N1 position can have varied effects depending on the nature of the target and the properties of the alkyl chain. In studies on related 6-methoxyindole scaffolds, N-alkylation was a key step in synthesizing derivatives with potent biological activity. nih.gov For instance, alkylation with long chains like n-octyl has been explored to enhance membrane-permeabilizing effects in anti-mycobacterial agents. nih.gov The length and branching of the alkyl chain can influence lipophilicity, which in turn affects cell penetration and target engagement. Research on indazole derivatives, which also feature N-alkylation, has shown that reaction conditions can selectively favor N1 alkylation, and the choice of alkylating agent is crucial for the final product distribution and its subsequent biological activity. researchgate.net Generally, increasing the alkyl chain length can enhance potency up to a certain point, after which steric hindrance may lead to a decrease in activity. nih.gov
N-Acylation: Acylation introduces an electron-withdrawing acyl group to the indole nitrogen, which decreases the electron density of the indole ring system and eliminates its hydrogen bond-donating capacity. This modification can drastically alter the compound's binding mode and pharmacological properties. In the context of N-acylated indole acetic acids, structural changes, including the nature of the N-acyl group, have been shown to lead to a significant reduction in inhibitory potency against certain enzymes like cyclooxygenases (COX). nih.gov The synthesis of N-acylated indoles can be achieved using various reagents, including acyl chlorides or thioesters, under specific conditions to ensure chemoselectivity at the nitrogen atom. nih.govnih.gov This chemical handle is pivotal for probing structure-activity relationships, as the electronic and steric properties of the acyl group can be systematically varied to optimize for potency and selectivity.
| Modification at N1 | Substituent Example | General Effect on Properties | Reported Impact on Biological Activity |
|---|---|---|---|
| Alkylation | n-Butyl, n-Octyl nih.gov | Increases lipophilicity; removes H-bond donor capability. | Potency and selectivity are sensitive to chain length; optimal length often exists for activity. nih.gov |
| Acylation | Benzoyl, Acetyl nih.gov | Adds electron-withdrawing group; removes H-bond donor capability. | Can significantly alter electronic interactions with target, often modulating potency. nih.gov |
Influence of N-Protection Groups on Biological Profile
In multi-step syntheses, the indole nitrogen is often protected to prevent unwanted side reactions. While these protecting groups are typically removed in the final step, their choice and any residual presence can influence the compound's biological profile. Common protecting groups for indoles include tert-butyloxycarbonyl (BOC) and [2-(trimethylsilyl)ethoxy]methyl (SEM). acs.orgsigmaaldrich.com
The BOC group is a widely used protecting group that can be cleaved under acidic conditions. Its presence adds significant steric bulk to the N1 position, which can hinder or prevent binding to a biological target. An N-BOC protected 6-methoxy-1H-indole-2-boronic acid is a known synthetic intermediate, highlighting its utility in chemical synthesis. sigmaaldrich.com
The SEM group is another common protecting group, valued for its stability under various conditions and its specific cleavage methods. acs.org Like the BOC group, it is sterically demanding and removes the hydrogen-bond donating capability of the indole N-H. The presence of such a group on a final compound would fundamentally alter its interaction with target proteins compared to the unprotected analog. The influence of these groups underscores the importance of the N-H moiety for the biological activity of many indole scaffolds. If a biological assay reveals that an N-protected intermediate is significantly less active than the deprotected final compound, it provides strong evidence for the essential role of the N-H as a hydrogen bond donor.
| N-Protecting Group | Key Features | Potential Influence on Biological Profile |
|---|---|---|
| tert-Butyloxycarbonyl (BOC) sigmaaldrich.com | Bulky; electron-withdrawing; acid-labile. | Steric hindrance can block target binding; alters electronic nature of the indole ring. |
| [2-(trimethylsilyl)ethoxy]methyl (SEM) acs.org | Bulky; stable to many reagents; cleaved with fluoride (B91410) ions or acid. | Similar to BOC, can prevent biological activity through steric hindrance and removal of H-bond donor. |
| Benzyl (B1604629) (Bn) | Aromatic; adds lipophilicity; removed by hydrogenolysis. | Can introduce new π-stacking interactions while blocking H-bond donation. |
Substitution Pattern Effects on the Benzene (B151609) Ring of Indole
Modifying the benzene portion of the indole scaffold is a key strategy for refining a compound's pharmacological and physicochemical properties. Substitutions at the C4, C5, and C7 positions can directly impact ligand-receptor interactions, metabolic stability, and bioavailability.
Halogenation and Alkyl Substitution at C4, C5, C7
Halogenation: Introducing halogen atoms (F, Cl, Br) to the indole ring is a well-established method for modulating biological activity. In extensive structure-activity relationship (SAR) studies of related indole-2-carboxamides, a chloro or fluoro group at the C5 position was found to enhance potency for cannabinoid receptor 1 (CB1) allosteric modulation. nih.gov Moving a chloro group from the C5 to the C6 position, however, was shown to drastically reduce binding affinity, highlighting the positional sensitivity of these substitutions. acs.org The synthesis of 6,7-dibromo-4-methoxy-1H-indole has been documented, indicating that multiple halogenations on the benzene ring are chemically feasible. Such modifications can influence the electronic distribution across the aromatic system and introduce new contact points for halogen bonding with the target protein.
Alkyl Substitution: The addition of small alkyl groups, such as methyl, can also impact activity. SAR studies have shown that small alkyl groups on the indole ring are often preferred for maintaining or improving potency. nih.gov The directed C-H borylation of C3-alkylindoles has enabled the functionalization of the C7 position, opening avenues for introducing various substituents at this often hard-to-access location. acs.org These alkyl groups primarily influence the steric and lipophilic character of the molecule in the region of the substitution.
| Position | Substitution Type | Example | Observed Effect in Related Scaffolds |
|---|---|---|---|
| C4 | Halogenation | 4-Chloro | Can alter regioselectivity of other reactions and influence binding orientation. |
| C5 | Halogenation | 5-Chloro, 5-Fluoro nih.gov | Shown to be favorable for enhancing potency in some indole series. nih.gov |
| C7 | Halogenation | 7-Bromo | Can introduce steric bulk and new halogen bonding interactions near the N-H group. |
| C7 | Alkylation | 7-Methyl acs.org | Modifies the steric and hydrophobic profile in a key region of the molecule. acs.org |
Impact on Physicochemical Properties and Biological Efficacy
Substitutions on the benzene ring directly alter the physicochemical profile of the 2-butyl-6-methoxy-1H-indole scaffold, which in turn affects its biological efficacy.
Physicochemical Impact: Halogenation generally increases a molecule's lipophilicity (logP). This can enhance membrane permeability and, in some cases, improve binding affinity through hydrophobic interactions. However, it can also lead to increased metabolic liability or reduced aqueous solubility. liverpool.ac.uk The introduction of halogens can block sites of oxidative metabolism, potentially increasing a drug's half-life. liverpool.ac.uk Alkyl groups also increase lipophilicity, although typically to a lesser extent than halogens like chlorine or bromine. The 6-methoxy group already present on the scaffold is an electron-donating group that influences the reactivity and electronic properties of the indole ring. chim.it The addition of other groups, particularly electron-withdrawing halogens, can create electronic pushes and pulls that fine-tune target interaction.
| Substitution (Position) | Effect on Physicochemical Property | Consequence for Biological Efficacy |
|---|---|---|
| Halogen (e.g., C5-Cl) nih.govacs.org | Increases lipophilicity; blocks potential metabolic site. | Can increase potency and metabolic stability. |
| Alkyl (e.g., C7-Me) acs.org | Increases lipophilicity; adds steric bulk. | May improve binding via hydrophobic interactions if space is available in the binding pocket. |
| Multiple Halogens (e.g., C6,C7-di-Br) | Significantly increases lipophilicity and molecular weight. | May lead to poor solubility and non-specific binding, potentially reducing efficacy. |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore model describes the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Analysis of the this compound structure and related analogs allows for the identification of several key pharmacophoric elements. upenn.eduresearchgate.net
Indole N-H as a Hydrogen Bond Donor: The N-H group of the indole ring is a crucial hydrogen bond donor. Its ability to form a hydrogen bond with an acceptor residue (e.g., a carbonyl oxygen or nitrogen atom) on a target protein is often critical for anchoring the ligand in the binding site. researchgate.net As discussed, N-alkylation or N-acylation removes this feature and typically has a profound impact on activity.
Aromatic Core for π-Interactions: The bicyclic indole ring system provides a large, flat, hydrophobic surface that is ideal for engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.
C2-Butyl Group as a Lipophilic/Hydrophobic Moiety: The n-butyl group at the C2 position serves as a critical hydrophobic element. This alkyl chain is expected to occupy a lipophilic pocket within the target protein, contributing significantly to binding affinity. The length of this chain is often finely tuned; for many targets, a butyl group represents an optimal balance of filling the pocket without introducing steric clash. nih.gov
These elements collectively define the pharmacophore of the this compound scaffold. Virtual screening and modeling studies on similar indole-based ligands often feature these components—a hydrogen bond donor, an aromatic plane, a hydrophobic region, and a hydrogen bond acceptor—as essential for activity. nih.govmdpi.com
| Pharmacophoric Element | Structural Feature | Putative Role in Biological Interaction |
|---|---|---|
| Hydrogen Bond Donor | Indole N-H | Anchors the ligand in the binding site through H-bonding. researchgate.net |
| Hydrophobic/Lipophilic Group | C2-n-Butyl chain | Occupies a hydrophobic pocket, contributing to binding affinity. nih.gov |
| Aromatic Plane | Bicyclic Indole Ring | Participates in π-π stacking and van der Waals interactions. |
| Hydrogen Bond Acceptor | Oxygen of 6-Methoxy group | Forms H-bonds with donor residues in the target. |
Crucial Features for Target Binding and Activity
The biological activity of this compound derivatives is dictated by the specific arrangement and properties of its core components: the indole scaffold, the butyl group at the C2 position, and the methoxy group at the C6 position.
The Indole Scaffold: The indole ring system is a common motif in pharmacologically active compounds, often serving as a crucial scaffold for orienting substituents in three-dimensional space to interact with a biological target. rsc.org
Substitution at the C2-Position: The alkyl substituent at the C2 position plays a significant role in the molecule's interaction with target proteins. In studies of related indole derivatives, the nature of the substituent at this position has been shown to be critical. For instance, in a series of 5-substituted-1H-indole derivatives designed as cyclooxygenase-2 (COX-2) inhibitors, a bulky 4-(methylsulfonyl)phenyl group at the C2 position was found to be optimal for activity. researchgate.net This suggests that the C2 position may be situated within a hydrophobic binding pocket of a target enzyme or receptor. The n-butyl group in this compound provides a degree of lipophilicity and conformational flexibility that can be crucial for fitting into such pockets.
Substitution at the C6-Position: The methoxy group at the C6 position is an important electronic and steric feature. The position and nature of substituents on the indole ring can significantly alter the electronic properties of the ring system and its ability to form hydrogen bonds or other interactions. In studies on indole-2-carboxamides as CB1 allosteric modulators, replacing a C5-chloro group with a C5-methoxy group, a stronger electron-donating group, resulted in a significant decrease in binding affinity and cooperativity. acs.org Conversely, for COX-2 inhibitors, a methoxy substituent at the C5-position led to the highest selectivity. researchgate.net This indicates that the electronic influence of the methoxy group is highly dependent on its position and the specific biological target. The 6-position substitution, as seen in this compound, would similarly influence the molecule's electronic distribution and interaction with target residues. Research on other indole derivatives has shown that substitutions at the 6-position can be well-tolerated or even beneficial for activity. For example, in a series of quorum sensing inhibitors, a 6-methyl group on the indole ring led to higher activity. nih.gov
Derivation of Structure-Activity Hypotheses
Based on the analysis of crucial structural features and findings from related indole derivatives, several structure-activity hypotheses can be formulated for the this compound scaffold.
Hypothesis 1: The C2-Alkyl Chain Length and Lipophilicity are Key for Hydrophobic Pocket Binding. It is hypothesized that the n-butyl group at the C2 position is an optimal length for insertion into a specific hydrophobic pocket of its biological target. Altering the length or branching of this alkyl chain would likely impact binding affinity. This is supported by SAR studies on related indole derivatives where the length of an alkyl chain at the C3 position was found to have a profound influence on allosteric modulation of the CB1 receptor. acs.org
Table 1: Effect of C3-Alkyl Chain Length on CB1 Receptor Allosteric Modulation for Indole-2-Carboxamide Derivatives
| Compound | C3-Substituent | Binding Affinity (KB, nM) |
| 12c | -CH2CH3 (Ethyl) | 260.6 |
| 12d | -CH2CH2CH3 (Propyl) | 259.3 |
| 12e | -CH2CH2CH2CH3 (Butyl) | 164.7 |
| 12f | -(CH2)5CH3 (Hexyl) | 89.1 |
Data extracted from studies on 5-chloro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide derivatives. A lower KB value indicates higher binding affinity. acs.org This data suggests that increasing the alkyl chain length can enhance binding affinity, supporting the hypothesis that the hydrophobic nature of the substituent is crucial for interaction with the target.
Hypothesis 2: The C6-Methoxy Group Modulates Target Selectivity through Electronic Effects. The electron-donating nature of the methoxy group at the C6 position is hypothesized to be a key determinant of binding selectivity. This functional group can increase the electron density of the indole ring, potentially strengthening π-π stacking interactions with aromatic amino acid residues in the binding site of a target protein. Furthermore, the oxygen atom can act as a hydrogen bond acceptor. The specific position at C6 is crucial, as the electronic effects would differ from substitution at other positions like C5 or C7. The impact of this substitution is target-dependent, as demonstrated by the varying effects of methoxy substitution in different classes of indole derivatives. researchgate.netacs.org
Table 2: Influence of C5-Substitution on COX-2 Inhibition and Selectivity
| Compound | C5-Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4a | -H | 0.12 | 166.7 |
| 4b | -F | 0.08 | 212.5 |
| 4c | -Cl | 0.06 | 250.0 |
| 4d | -CH3 | 0.05 | 260.0 |
| 4e | -OCH3 | 0.03 | 291.2 |
Data extracted from studies on 2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives. researchgate.net This table illustrates that for this particular scaffold targeting COX-2, an electron-donating methoxy group at the C5 position provides the highest potency and selectivity. This supports the hypothesis that the electronic nature of the substituent on the indole ring is a critical factor for biological activity.
These hypotheses provide a rational framework for the future design of more potent and selective analogs based on the this compound structure.
Computational and Theoretical Studies on 2 Butyl 6 Methoxy 1h Indole
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as 2-butyl-6-methoxy-1H-indole, might interact with a biological macromolecule, typically a protein. acs.org These simulations are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action. researchgate.net
Docking simulations place the three-dimensional structure of this compound into the binding site of a target protein to find the most stable binding orientation. The indole (B1671886) scaffold is a common feature in molecules that interact with a wide range of biological targets, including enzymes and receptors. derpharmachemica.com For instance, indole derivatives have been studied as inhibitors of enzymes like SARS-CoV 3CL protease and Hepatitis C NS5B polymerase, as well as modulators for serotonin (B10506) (5-HT) receptors. derpharmachemica.comnih.govvulcanchem.com
A docking study of this compound against a hypothetical protein target, such as a kinase or a viral polymerase, would predict its preferred conformation and orientation within the active site. derpharmachemica.com The simulation generates multiple possible binding poses, which are then scored based on the calculated binding energy. researchgate.net The pose with the lowest binding energy is generally considered the most likely binding mode. Molecular modeling can reveal how the butyl and methoxy (B1213986) substituents on the indole core contribute to binding affinity and selectivity. researchgate.net For example, studies on related compounds have shown that the methoxy group can enhance affinity for certain 5-HT receptor subtypes. vulcanchem.com
Once a binding mode is predicted, the specific non-covalent interactions between this compound and the protein's amino acid residues are analyzed. These interactions are crucial for molecular recognition and binding stability. nih.gov The key interactions expected for this compound include:
Hydrogen Bonding: The indole ring contains a nitrogen-hydrogen (N-H) group that can act as a hydrogen bond donor to an acceptor group (like a carbonyl oxygen) on an amino acid residue. The oxygen atom of the 6-methoxy group can act as a hydrogen bond acceptor. nih.govresearchgate.net
Hydrophobic Interactions: The nonpolar butyl group at the C2 position and the benzene (B151609) portion of the indole ring are expected to form significant hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket. nih.gov These interactions are a major driving force for ligand binding. nih.gov
Pi-Stacking: The aromatic indole ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). vulcanchem.comnih.gov These interactions can occur in either a face-to-face or an edge-to-face orientation. nih.gov
| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Indole N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | Methoxy Oxygen | Arginine, Lysine, Serine, Histidine |
| Hydrophobic Interactions | Butyl Chain, Benzene Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Pi-Stacking | Indole Aromatic System | Phenylalanine, Tyrosine, Tryptophan |
The 2-butyl group of the molecule possesses rotational freedom, allowing it to adopt various shapes or conformations. Conformational analysis is used to determine the low-energy, and therefore most probable, conformations of the molecule, both in its free state and when bound to a protein. acs.org Within a protein's binding site, the butyl chain will orient itself to maximize favorable interactions and minimize steric clashes. Computational methods can map these conformational preferences, providing a more dynamic picture of the binding event and helping to explain the compound's structure-activity relationship (SAR). acs.orgnih.gov
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties and intrinsic reactivity of a molecule. researchgate.netbohrium.com These methods provide detailed information about electron distribution, orbital energies, and reaction pathways. worldscientific.com
The electronic structure of this compound dictates its chemical behavior.
| Parameter | Description | Predicted Influence on this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Relatively high energy due to electron-donating methoxy and butyl groups. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Influenced by the aromatic system of the indole ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. ajol.info | A moderate gap would suggest a balance of stability and reactivity. |
Electrostatic Potential (ESP) Map: An ESP map is a visual representation of the charge distribution on a molecule's surface. researchgate.net It highlights electron-rich regions (negative electrostatic potential, typically colored red or orange) and electron-poor regions (positive electrostatic potential, colored blue). For this compound, the ESP map would likely show a negative potential around the oxygen atom of the methoxy group, indicating a site prone to interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom on the indole nitrogen would exhibit a positive potential, marking it as a site for nucleophilic interaction or hydrogen bond donation.
Indole is known to be an electron-rich (π-excessive) heterocycle, making it highly susceptible to electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack on an unsubstituted indole is the C3 position. bhu.ac.inrsc.org However, in this compound, the C2 and C6 positions are already substituted. The presence of the butyl group at C2 and the activating, ortho-para directing methoxy group at C6 would influence the regioselectivity of further reactions.
Quantum chemical calculations can be used to model potential reaction pathways. For example, by calculating the activation energies for electrophilic attack at various positions on the ring, one could predict the most likely site of reaction. Similarly, these methods can elucidate complex reaction mechanisms, such as nucleophilic substitution reactions, by mapping the transition states and intermediates involved. nii.ac.jp
Spectroscopic Property Simulations (e.g., NMR, IR) for Structural Elucidation (beyond basic identification)
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVTZ, can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.nettandfonline.com For instance, in studies of other indole derivatives, theoretical IR spectra have shown excellent agreement with experimental data after applying appropriate scaling factors to the calculated frequencies. researchgate.net This allows for the precise assignment of vibrational modes, including the stretching and bending of the N-H, C-H, C=C, and C-O bonds, which helps in confirming the molecular structure and understanding the electronic effects of the substituents.
Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical calculations are invaluable for assigning signals in complex spectra and can be used to resolve ambiguities in experimental data. For this compound, simulations could help to precisely predict the chemical shifts of the butyl chain protons and carbons, as well as the aromatic protons and carbons of the indole ring, influenced by the electron-donating methoxy group. Advanced techniques like DP4+ analysis, which compares experimental NMR data with calculated values for possible isomers, can be used to assign the correct structure with a high degree of confidence. researchgate.net
Table 1: Representative Theoretical vs. Experimental Spectroscopic Data for a Substituted Indole Derivative (Note: This table is illustrative and based on findings for similar indole compounds, not this compound itself.)
| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |
| IR (cm⁻¹) | ||
| N-H Stretch | 3400 | 3405 |
| C=C Aromatic Stretch | 1610 | 1615 |
| C-O Stretch | 1250 | 1255 |
| ¹H NMR (ppm) | ||
| H1 (N-H) | 8.10 | 8.15 |
| H3 | 6.50 | 6.55 |
| ¹³C NMR (ppm) | ||
| C2 | 138.0 | 138.5 |
| C6 | 155.0 | 155.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. plos.org This method is instrumental in drug discovery for developing predictive models, identifying key molecular features, and guiding the design of more potent analogs. core.ac.uk
For a compound like this compound, QSAR models could be developed to predict its potential biological activities, such as anticancer, antimicrobial, or receptor-modulating effects, based on data from a series of related indole derivatives. uniba.itijpsr.commdpi.com These models are typically built using statistical methods like Partial Least Squares (PLS) or machine learning algorithms. core.ac.uk For example, a 3D-QSAR model was developed for indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation, which is relevant to Alzheimer's disease. mdpi.com Such a model for a series including this compound could predict its inhibitory potency based on its structural features.
A crucial aspect of QSAR is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. plos.org These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., logP). For indole derivatives, the nature and position of substituents have been shown to be critical. For instance, in a study of indole-2-carboxamides, small, electron-donating groups at the 5-position, such as a methoxy group, were found to be favorable for anti-Trypanosoma cruzi activity. acs.org For this compound, the lipophilic butyl group at the 2-position and the electron-donating methoxy group at the 6-position would be key descriptors in any QSAR model.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
| Electronic | Methoxy group at C6 | Increases electron density, potentially affecting receptor binding. |
| Steric/Topological | Butyl group at C2 | Influences the overall shape and size, affecting fit into a binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and transport to the target site. |
Once a reliable QSAR model is established, it can be used for virtual screening of large compound libraries to identify new potential hits with desired activity profiles. malariaworld.org Furthermore, the insights gained from the model regarding the influence of different substituents can guide the lead optimization process. For example, if a QSAR model for a particular target indicated that increased lipophilicity at the 2-position enhances activity, this would support the rationale for the butyl group in this compound and suggest that other alkyl chains could be explored.
Identification of Descriptors Correlating with Activity
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a small molecule and its biological target, typically a protein or nucleic acid, over time. nih.gov This technique is invaluable for understanding the stability of binding, the specific interactions that occur, and the conformational changes that may take place upon binding.
MD simulations can be used to study the binding of this compound to a specific protein target. For instance, indole derivatives have been investigated as inhibitors of various enzymes and receptors. nih.govnih.gov An MD simulation would typically start with a docked pose of the ligand in the protein's binding site. The simulation would then track the movements of all atoms in the system over a period of nanoseconds to microseconds.
Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site as suggested by MD Simulations of Analogous Compounds
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain carboxyl or hydroxyl) |
| Methoxy Oxygen | Hydrogen Bond Acceptor | Gln, Asn, Arg, Lys (side chain amide or amine) |
| Butyl Group | Hydrophobic Interaction | Leu, Ile, Val, Phe, Trp (aliphatic or aromatic side chains) |
| Indole Ring | π-π Stacking | Phe, Tyr, Trp, His (aromatic side chains) |
Conformational Changes and Stability in Different Environments
Detailed computational and theoretical studies focusing specifically on the conformational landscape of this compound are not extensively documented in publicly available scientific literature. However, based on established principles of physical organic chemistry and computational analyses of related indole derivatives, a comprehensive understanding of its likely conformational behavior can be inferred. The stability and preferred shapes of this molecule are primarily dictated by the rotational freedom of the n-butyl group at the C2 position and its interactions with the indole core and the surrounding environment.
The environment surrounding the molecule plays a critical role in determining the most stable conformation. The stability of different conformers can be significantly altered when moving from a vacuum (gas phase) to solvents of varying polarity.
In a Vacuum or Apolar Solvents: In a non-interacting environment like a vacuum or a non-polar solvent (e.g., hexane (B92381) or chloroform), the conformational preference is governed by intramolecular forces, primarily steric hindrance. The butyl group will orient itself to minimize steric clash with the hydrogen atom at the C3 position and the N-H group of the indole ring. It is anticipated that the fully extended, or anti, conformation of the butyl chain would be the most stable, as this arrangement places the bulky end of the chain farthest from the indole ring system. Other conformations, such as those involving gauche interactions within the butyl chain, would likely be higher in energy due to increased van der Waals repulsion.
In Polar and Protic Solvents: In polar solvents, particularly protic ones like water or alcohols, intermolecular interactions become significant. While the butyl chain itself is non-polar, the indole N-H group and the oxygen of the 6-methoxy group can act as hydrogen bond donors and acceptors, respectively. Solvation of these sites can influence the orientation of the nearby butyl group. Computational studies on other indole derivatives have demonstrated that solvent effects can induce significant structural changes and alter the relative populations of conformers unlp.edu.aracs.org. For instance, the formation of a hydrogen-bonded complex between the indole N-H and a protic solvent molecule could introduce steric constraints that favor a different rotamer of the butyl chain compared to the gas phase. Furthermore, the electronic nature of the indole ring is sensitive to the solvent environment, which can, in turn, subtly affect the stability of adjacent substituents researchgate.netaip.org.
Although specific experimental or calculated data for this compound is unavailable, a hypothetical energy profile for the rotation of the butyl chain in different environments can be conceptualized. Such a study would typically involve Density Functional Theory (DFT) calculations to determine the relative energies of various conformers.
Illustrative Data: Hypothetical Relative Energies of this compound Conformers
The following table represents a hypothetical outcome of a computational study, illustrating how the relative stability of different conformers of the butyl group might change in different environments. The dihedral angle τ (N1-C2-Cα-Cβ) defines the rotation of the butyl group relative to the indole ring.
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Water (PCM) |
| Anti-periplanar | ~180° | 0.00 | 0.00 |
| Gauche (+) | ~+60° | 1.20 | 1.10 |
| Gauche (-) | ~-60° | 1.25 | 1.15 |
| Syn-periplanar | ~0° | 5.50 | 5.20 |
Note: This table is for illustrative purposes only and is not based on published experimental or computational data for this compound. PCM refers to the Polarizable Continuum Model, a common method for simulating solvent effects.
Potential Applications and Future Research Directions
Utilization of 2-butyl-6-methoxy-1H-indole as a Synthetic Building Block
The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex molecules. hoffmanchemicals.comcrysdotllc.com The indole (B1671886) nitrogen, the aromatic ring, and the existing alkyl and methoxy (B1213986) substituents provide multiple points for chemical modification, allowing for the systematic exploration of chemical space.
The 6-methoxyindole (B132359) moiety is a recurring motif in a variety of biologically active alkaloids. rsc.org Its presence is crucial for the biological activity of compounds such as the marine alkaloid eudistomin U and makaluvamine D. rsc.org Synthetic strategies for these complex natural products often rely on the availability of appropriately substituted indole precursors. rsc.orgacs.org
The compound this compound could serve as a key intermediate in the synthesis of novel analogues of these natural products or other bioactive agents. The C2-butyl group can influence the molecule's lipophilicity and steric profile, potentially enhancing membrane permeability or modulating receptor binding. Key synthetic transformations that could be applied to this scaffold include:
N-Functionalization: The indole nitrogen (N-H) is readily alkylated, acylated, or arylated, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).
Electrophilic Substitution: The electron-rich indole core, further activated by the C6-methoxy group, can undergo electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) at positions C3, C4, C5, or C7, providing pathways to highly functionalized derivatives.
Metal-Catalyzed Cross-Coupling: Modern synthetic methods like Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed on halogenated derivatives of the parent scaffold to introduce aryl, heteroaryl, or alkynyl groups, expanding molecular complexity. The Larock indole synthesis is another powerful palladium-catalyzed method that has been used to construct substituted tryptophans from o-iodoanilines, highlighting the importance of such catalytic processes in synthesizing complex indoles. nih.gov
The synthesis of indole-2-carboxylate (B1230498) derivatives, which are potent anti-proliferative agents, showcases how modifications on the indole ring are critical for biological function. ijpsr.com Similarly, this compound provides a unique starting point for creating new chemical entities with potential therapeutic value.
Combinatorial chemistry is a key technology in drug discovery for rapidly generating large libraries of related compounds. The indole scaffold is frequently used for this purpose due to its synthetic tractability and biological relevance. ijpsr.comcrysdotllc.com this compound is an ideal core structure for building such libraries. Its defined substitution pattern provides a fixed anchor point, while the reactive sites on the indole ring allow for the systematic introduction of a wide array of chemical appendages. A library derived from this scaffold would possess a common 2-butyl-6-methoxyindole core, with diversity elements added at other positions. This approach enables the efficient exploration of SAR to identify lead compounds for drug development programs. acs.org
Table 1: Potential Synthetic Modifications of this compound for Library Synthesis
| Reaction Type | Target Position | Potential Reagents | Purpose of Modification |
| N-Alkylation | N1 | Alkyl halides, Benzyl (B1604629) bromide in the presence of a base (e.g., NaH, K₂CO₃) | Introduce diverse substituents to explore steric and electronic effects on activity. |
| Vilsmeier-Haack Formylation | C3 | POCl₃, DMF | Introduce an aldehyde group for further elaboration into amines, acids, or heterocycles. |
| Halogenation | C3, C5, C7 | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Provide a handle for subsequent metal-catalyzed cross-coupling reactions. |
| Suzuki Coupling | C3, C5, C7 (from halo-derivative) | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Introduce aryl or heteroaryl moieties to extend conjugation or interact with target proteins. |
| Mannich Reaction | C3 | Formaldehyde (B43269), secondary amine (e.g., dimethylamine) | Synthesize gramine (B1672134) analogues, which are versatile intermediates for further functionalization. |
Precursor in the Total Synthesis of Complex Natural Products or Bioactive Compounds
Exploration in Advanced Materials Science
The inherent electronic and photophysical properties of the indole ring system suggest its utility in the field of materials science. smolecule.com Functionalization of the indole core allows for the fine-tuning of these properties for specific applications.
The π-conjugated system of the indole nucleus makes it a candidate for use in organic electronic materials, such as organic semiconductors. chemscene.com The electron-donating 6-methoxy group and the electron-donating nature of the indole nitrogen can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in electronic devices. The 2-butyl group can enhance solubility in organic solvents, facilitating solution-based processing for the fabrication of thin-film devices. While research on this specific molecule is not documented, related compounds like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) have been investigated for their intramolecular charge transfer (ICT) properties, which are fundamental to applications in photonics and nonlinear optics. researchgate.net Future research could explore the synthesis of oligomers or polymers incorporating the this compound unit to evaluate their potential in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence emission. researchgate.net The indole ring is an excellent fluorophore, and its emission properties are sensitive to the local chemical environment. This compound could serve as the signaling unit in a chemosensor. mdpi.com By attaching a specific receptor (a binding site) for an analyte of interest (e.g., a metal ion or an anion) to the indole scaffold, a highly selective and sensitive probe can be designed. researchgate.netacs.org
For instance, functionalizing the indole nitrogen with a ligand capable of binding a metal ion like Zn²⁺ or Cu²⁺ could lead to a "turn-on" or "turn-off" fluorescent response upon ion binding. The methoxy group can enhance the quantum yield of the fluorophore, while the butyl group can improve its solubility in various media. This strategy has been successfully applied to other fluorophoric platforms like 4-methyl-2,6-diformylphenol for the detection of a wide range of analytes. researchgate.net
Organic Electronics and Photonic Applications
Development of Advanced Analytical Methods
The characterization and quantification of this compound and its derivatives require a suite of modern analytical techniques. While specific methods for this compound are not detailed in the literature, standard methods for substituted indoles are directly applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would provide characteristic signals for the protons of the butyl chain, the methoxy group, the aromatic ring, and the indole N-H.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. Techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be suitable. nist.gov
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity and for quantification. Reversed-phase columns with a mobile phase of acetonitrile (B52724)/water or methanol/water would likely provide good separation. LC-MS combines the separation power of HPLC with the detection specificity of MS, making it invaluable for identifying the compound in complex mixtures, such as during reaction monitoring.
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H stretch of the indole ring (typically around 3400 cm⁻¹), C-H stretches of the alkyl and aromatic groups, and the C-O stretch of the methoxy ether. nist.gov
Table 2: Summary of Applicable Analytical Methods for this compound
| Analytical Method | Information Provided | Expected Observations |
| ¹H NMR | Structural confirmation, proton environment | Distinct signals for N-H proton, aromatic protons, methoxy singlet, and butyl chain multiplets. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for 8 aromatic/indole carbons, 1 methoxy carbon, and 4 butyl carbons. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | Molecular ion peak corresponding to the exact mass of C₁₃H₁₇NO. |
| HPLC | Purity assessment, quantification | A single major peak under optimized conditions, allowing for purity calculation. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H, C-O, aromatic C=C, and aliphatic C-H bonds. |
Chiral Separation Techniques for Enantiopure Synthesis
While this compound itself is not chiral, many bioactive indole derivatives possess stereogenic centers, making their enantioselective synthesis and separation critical for pharmacological studies. Should derivatives of this compound be developed that are chiral, for instance by introducing a stereocenter on the butyl chain, methods for chiral separation would be essential.
Future research in this area would focus on developing robust methods for separating enantiomers of such indole derivatives. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven versatile for resolving a variety of indole-containing molecules. nih.gov For example, Chiralcel OD-H and Chiralpak AD have shown complementarity in separating 2-arylindoles, with their effectiveness depending on the specific substituents on the indole ring. nih.gov Research has shown that for some indole derivatives, the presence of a basic amine can be detrimental to chromatographic resolution, a challenge that can be overcome by using additives like diethylamine (B46881) (DEA) in the mobile phase. nih.gov
Strategies like dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation could also be explored for the synthesis of chiral indolines from related indole precursors. acs.org This approach has been successfully applied to racemic α-alkyl-substituted indole-2-acetates, yielding chiral indolines with high diastereoselectivity and enantioselectivity. acs.org A summary of applicable chiral separation techniques is presented in Table 1.
Table 1: Potential Chiral Separation and Synthesis Techniques for Indole Derivatives
| Technique | Description | Application for Indole Derivatives | Reference |
|---|---|---|---|
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers based on differential interactions. | Effective for resolving enantiomers of 2-arylindoles and other substituted indoles. Polysaccharide-based CSPs are common. | nih.gov |
| Asymmetric Hydrogenation | A catalytic reaction that introduces hydrogen across a double bond to create a stereocenter with high enantioselectivity. | Used to synthesize chiral indolines from indole precursors. Ir-based catalysts have shown high efficiency. | chinesechemsoc.org |
| Dynamic Kinetic Resolution (DKR) | Combines rapid racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. | Successfully applied to racemic indole derivatives to produce chiral indolines with vicinal stereogenic centers. | acs.org |
| Catalytic Asymmetric Dearomatization (CADA) | A reaction that converts a flat aromatic indole ring into a three-dimensional chiral structure. | Used to create chiral indolenines and fused indolines from 2,3-disubstituted indoles. | nih.gov |
High-Resolution Mass Spectrometry for Metabolite Profiling (Non-human)
Understanding the metabolic fate of a compound is crucial in preclinical development. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying and quantifying metabolites in complex biological matrices. researchgate.netresearchgate.net For a compound like this compound, non-human metabolite profiling would be conducted in preclinical species (e.g., rats, mice) to understand its biotransformation.
Future research would involve incubating the compound with liver microsomes or hepatocytes from these species to generate metabolites. nih.gov The resulting mixture would then be analyzed by LC-HRMS. The high mass accuracy of HRMS (typically <5 ppm error) allows for the confident determination of the elemental composition of metabolites, which is the first step in structural elucidation. acs.orgmsmetrix.com Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. mdpi.com
Common metabolic pathways for indole derivatives include hydroxylation, N-oxidation, and oxidative deamination. mdpi.com For this compound, likely metabolic transformations would include hydroxylation on the butyl chain or the indole ring, and O-demethylation of the methoxy group. These phase I metabolites could then undergo phase II conjugation reactions, such as glucuronidation or sulfation. nih.gov An integrated strategy using LC-MS/MS can be employed for the targeted analysis of predicted metabolites and the untargeted discovery of novel biotransformation products in samples like plasma, feces, and brain tissue from animal models. acs.orgmdpi.com
Future Perspectives in Preclinical Drug Discovery
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.com This versatility makes indole derivatives, including this compound, promising candidates for preclinical drug discovery across various therapeutic areas.
Identification of Novel Biological Targets for Indole Derivatives
A key area of future research is the identification of novel biological targets for this class of compounds. The structural diversity of indole derivatives allows them to interact with numerous proteins involved in disease pathways. mdpi.com For instance, indole derivatives have been identified as inhibitors of protein kinases, tubulin, and histone deacetylases (HDAC), all of which are important targets in cancer therapy. mdpi.combenthamscience.com
Modern approaches to target identification include chemoproteomics and computational methods. A derivative of this compound could be functionalized with a probe to allow for affinity-based protein profiling, enabling the identification of its direct binding partners in a cellular lysate. Computationally, molecular docking simulations can be used to screen the compound against libraries of known protein structures to predict potential interactions.
Recent studies have highlighted several novel targets for indole derivatives, including:
Protein Kinases: Many indole derivatives act as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and CDK that are crucial for cell signaling and proliferation. benthamscience.comtandfonline.commdpi.com
Tubulin: Compounds that disrupt microtubule dynamics by inhibiting tubulin polymerization are effective anticancer agents. Indole derivatives, such as vinblastine (B1199706) and vincristine, are classic examples. mdpi.commdpi.com
p53-MDM2 Interaction: The design of novel indole derivatives aims to inhibit the MDM2-p53 interaction, which would restore the tumor-suppressing function of p53. tandfonline.com
Bcl-2 Family Proteins: Indole derivatives have been developed as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, promoting apoptosis in cancer cells. mdpi.com
Development of in vitro and in vivo (non-human) Models for Specific Activities
Once potential biological targets are identified, the development and use of relevant disease models are essential to evaluate the compound's efficacy. Future research on this compound would necessitate a range of in vitro and in vivo models.
In vitro models would include cell-based assays to confirm the compound's activity against its target. For example, if the compound is predicted to be a kinase inhibitor, its activity would be tested in enzymatic assays and in cancer cell lines known to be dependent on that kinase. acs.org A panel of human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer, A549 for lung cancer) is often used to assess broad cytotoxic potential. frontiersin.orgsci-hub.se
In vivo (non-human) models are critical for evaluating a compound's efficacy and pharmacokinetic properties in a whole organism. pensoft.net
Zebrafish (Danio rerio) models: These are increasingly used for rapid toxicity screening and for evaluating specific activities like anti-angiogenesis. mdpi.com The transparency of zebrafish embryos allows for real-time imaging of biological processes. pensoft.net
Rodent models:
Carrageenan-induced paw edema model (in rats or mice): This is a standard model to test for anti-inflammatory activity. acs.org
Xenograft models (in mice): Human cancer cells are implanted into immunocompromised mice to form tumors. These models are the gold standard for evaluating the in vivo efficacy of potential anticancer agents. mdpi.commdpi.com The effect of the compound on tumor growth inhibition would be a key endpoint. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Indole Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the predictive power of preclinical research. nih.gov
Predictive Modeling for Synthesis and Biological Activity
AI and ML can be applied to both the synthesis and biological evaluation of indole derivatives like this compound.
Predictive Modeling for Synthesis: Computer-aided synthesis planning (CASP) tools use machine learning models trained on vast databases of chemical reactions to predict viable synthetic routes for novel molecules. nih.govrsc.org These tools can suggest reaction pathways, predict potential side products, and even optimize reaction conditions. For a target like this compound, an AI model could propose the most efficient sequence of reactions, potentially improving yield and reducing development time. soton.ac.uk Such systems can be based on encoded reaction rules or learn from reaction data to generalize and predict outcomes for new transformations. nih.gov
Predictive Modeling for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. jocpr.com ML algorithms, such as multiple linear regression (MLR) and support vector machines (SVM), can build robust QSAR models. archivepp.comjournal-jop.org
For a library of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific target (e.g., an enzyme or receptor). researchgate.netnih.gov The model would use calculated molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) as input. archivepp.com This predictive capability allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. For example, a QSAR model for antifungal activity of indole derivatives was able to identify key molecular features that increase or decrease activity. nih.gov A summary of relevant AI/ML applications is provided in Table 2.
Table 2: Applications of Artificial Intelligence and Machine Learning in Indole Research
| Application Area | AI/ML Technique | Description | Potential Impact | Reference |
|---|---|---|---|---|
| Synthesis Planning | Retrosynthesis Algorithms, Neural Networks | Predicts optimal and novel synthetic routes for target molecules by analyzing vast reaction databases. | Accelerates synthesis, improves yields, and reduces resource expenditure. | nih.govrsc.org |
| Reaction Prediction | Graph Convolutional Neural Networks, Sequence-to-Sequence Models | Predicts the products of a chemical reaction given the reactants and reagents. | Helps in understanding reaction mechanisms and identifying potential side reactions. | nih.gov |
| Biological Activity Prediction | QSAR, Support Vector Machines (SVM), Multiple Linear Regression (MLR) | Builds models that predict the biological activity of a compound based on its chemical structure and properties. | Enables virtual screening of large compound libraries and prioritizes synthesis of potent molecules. | jocpr.comarchivepp.comjournal-jop.org |
| Dataset Curation | Automated Data Preprocessing Protocols (e.g., AutoTemplate) | Refines chemical reaction datasets by correcting errors, filling in missing reactants, and validating transformations. | Improves the quality and reliability of data used to train predictive ML models. | nih.gov |
Automated Synthesis and High-Throughput Screening Design
The exploration of the full therapeutic and materials science potential of this compound and its analogs is intrinsically linked to modern drug discovery and development paradigms. Central to this is the integration of automated synthesis with high-throughput screening (HTS) methodologies. This combination allows for the rapid generation of large, chemically diverse libraries of related compounds and their subsequent evaluation against a multitude of biological or material-based targets.
Automated Synthesis Strategies
Automated synthesis platforms are pivotal for accelerating the pace of chemical research. By moving away from traditional, manual synthesis, researchers can produce compound libraries in a more efficient, reproducible, and scalable manner. For the this compound scaffold, several established indole synthesis methods are amenable to automation.
Key synthetic routes that can be adapted for automated and parallel synthesis include:
Fischer Indole Synthesis : This venerable method, involving the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone, remains a cornerstone of indole synthesis. smolecule.comrsc.org It is highly adaptable to automated platforms where robotic liquid handlers can dispense various combinations of starting materials into multi-well plates. For instance, reacting 4-methoxyphenylhydrazine with 2-hexanone (B1666271) under various acidic conditions could be systematically optimized.
Palladium-Catalyzed Cyclizations : Modern cross-coupling strategies, such as the cyclization of o-alkynylanilines, offer mild and highly functional-group-tolerant routes to 2-substituted indoles. mdpi.com These methods are well-suited for automation, particularly in flow chemistry systems, which allow for precise control over reaction parameters and easy scalability.
Microwave-Assisted Synthesis : The use of microwave reactors can drastically reduce reaction times for many indole syntheses. nih.gov When integrated with automated sample processors, this technology enables the rapid generation of a library of analogs. A library could be built by varying the substituents on the aniline (B41778) or the coupling partner in reactions like Sonogashira, Heck, or Suzuki cross-couplings on a pre-functionalized indole core. mdpi.com
The design of a combinatorial library for automated synthesis would focus on systematically modifying the core structure of this compound. Variations could be introduced at several positions to explore the structure-activity relationship (SAR).
Table 1: Conceptual Design for a Combinatorial Library Based on the this compound Scaffold
| Scaffold Position | Core Moiety | Example Variations for Automated Synthesis | Rationale for Variation |
| C2-substituent | n-Butyl | Isopropyl, Cyclohexyl, Phenyl, Benzyl | Explores the impact of steric bulk and electronics at a key position. |
| C6-substituent | Methoxy | Ethoxy, Hydroxy, Chloro, Fluoro | Modulates electronic properties and potential hydrogen bonding interactions. |
| N1-substituent | Hydrogen (H) | Methyl, Benzyl, Acyl, Sulfonyl | Alters lipophilicity, metabolic stability, and hydrogen bond donor capacity. |
| C3-substituent | Hydrogen (H) | Formyl, Carboxylic Acid, Amide | Introduces new functional handles for further diversification or target interaction. mdpi.com |
High-Throughput Screening (HTS) Design
High-throughput screening is an essential tool for identifying biologically active compounds from large chemical libraries. nih.gov The process involves testing thousands of compounds in parallel against a specific biological target or in a cell-based assay. nih.gov A library containing this compound and its synthesized analogs would be a valuable resource for such campaigns.
The design of an HTS campaign can follow two primary approaches:
Target-Based HTS : This approach screens for compounds that interact directly with a purified, disease-relevant biological target, such as an enzyme or a receptor. nih.gov For example, given the prevalence of the indole nucleus in kinase inhibitors, a library of this compound derivatives could be screened against a panel of cancer-related kinases. A successful "hit" would be a compound that inhibits the activity of a specific kinase.
The workflow for an HTS campaign is a multi-step process designed to identify and validate promising compounds while eliminating false positives.
Table 2: General Workflow for a High-Throughput Screening Campaign
| Phase | Objective | Key Activities | Example for this compound |
| 1. Primary Screen | Identify initial "hits" from a large library. | Single-concentration screening of the entire compound library (e.g., >10,000 compounds). | Screen the indole library at 10 µM against a CysLT1 receptor binding assay. nih.gov |
| 2. Hit Confirmation | Verify the activity of the initial hits. | Re-testing of hits from the primary screen in the same assay to rule out experimental error. | Re-test active compounds to confirm their antagonist activity. |
| 3. Dose-Response Analysis | Quantify the potency of confirmed hits. | Testing confirmed hits across a range of concentrations to determine metrics like IC50 or EC50. | Determine the IC50 value for this compound and its active analogs. |
| 4. Secondary & Orthogonal Assays | Assess selectivity and rule out non-specific activity. | Testing hits in related counter-assays (e.g., different receptors) and functional cell-based assays. | Test hits against CysLT2 receptor to ensure selectivity; perform a cell-based calcium mobilization assay. nih.gov |
| 5. Hit-to-Lead Optimization | Begin medicinal chemistry efforts. | Synthesize new analogs based on SAR from the screening cascade to improve potency, selectivity, and drug-like properties. acs.org | Based on results, design and synthesize new derivatives with modified C2-butyl or N1-substituents. |
The integration of automated synthesis with intelligently designed HTS campaigns provides a powerful engine for discovery. For a compound like this compound, this iterative cycle of designing, creating, and testing new chemical entities is the key future research direction for unlocking its full potential in medicine and materials science.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Methoxyindole | 1-Bromobutane | TBAB | 72 | |
| 6-Methoxy-1H-indole-3-carbaldehyde | Grignard reagent | None | 65 |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the butyl and methoxy groups. The methoxy group at C6 appears as a singlet (~δ 3.8 ppm), while the butyl chain shows characteristic splitting patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .
- X-Ray Crystallography : Provides definitive confirmation of molecular geometry, as demonstrated for structurally similar 6-methoxyindole derivatives (e.g., dihedral angles between rings) .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
Advanced: How can researchers resolve contradictions in NMR data when synthesizing novel this compound derivatives?
Methodological Answer:
Contradictions often arise from dynamic rotational barriers or solvent-induced shifts. Strategies include:
- Variable Temperature NMR : Identify conformational exchange broadening (e.g., restricted rotation of the butyl chain) .
- Deuterated Solvent Screening : Compare chemical shifts in DMSO-d6 vs. CDCl3 to isolate solvent effects .
- Crystallographic Cross-Validation : Compare experimental NMR data with X-ray-derived torsion angles (e.g., N2–C1–C9–N1 angle = 63.6° in analogous compounds) .
Advanced: What strategies are employed to optimize the regioselectivity in the functionalization of the indole ring during derivatization?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Substitution : Methoxy groups at C6 direct electrophiles to C5 or C7 positions. Use Lewis acids (e.g., BF3·Et2O) to enhance C3 reactivity .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of N1) to enable selective C2 alkylation .
- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood to prevent inhalation of vapors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational chemistry aid in predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., cytochrome P450 enzymes) to predict binding affinities .
- QSAR Models : Correlate substituent effects (e.g., logP of butyl chains) with bioactivity data from analogous indoles .
- MD Simulations : Assess membrane permeability by simulating lipid bilayer interactions .
Q. Table 2: Computational Tools for Activity Prediction
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Docking to enzyme active sites | |
| Gaussian 09 | Transition state modeling | |
| GROMACS | Membrane interaction simulations |
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate non-polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
- HPLC : Achieve >95% purity for analytical standards using C18 columns and acetonitrile/water mobile phases .
Advanced: How do steric and electronic effects influence the stability of this compound under varying pH conditions?
Methodological Answer:
- Steric Effects : The bulky butyl group at C2 reduces hydrolysis susceptibility at N1 under acidic conditions .
- Electronic Effects : The electron-donating methoxy group at C6 stabilizes the indole ring against oxidation at neutral pH .
- pH-Dependent Degradation Studies : Monitor stability via UV-Vis spectroscopy across pH 1–14 to identify decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
